Product packaging for Substance P (6-11)(Cat. No.:CAS No. 51165-07-2)

Substance P (6-11)

Cat. No.: B1295234
CAS No.: 51165-07-2
M. Wt: 740.9 g/mol
InChI Key: JRJICHIAKDIPMB-ZIUUJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P (6-11) is a synthetic hexapeptide fragment corresponding to the C-terminal sequence of the endogenous neuropeptide, Substance P. This fragment retains significant biological activity and is a valuable tool for studying novel signal transduction pathways in biomedical research. Studies have demonstrated that this peptide, particularly the analog known as Antagonist G ([Arg⁶, D-Trp⁷,⁹, NmePhe⁸]-Substance P (6-11)), exhibits a unique mechanism of action by stimulating basal G-protein activity in cell membranes . A key area of research for this compound is in oncology, where it has been shown to inhibit the growth of small cell lung cancer (SCLC) cells by inducing apoptosis (programmed cell death) . This pro-apoptotic effect is mechanistically linked to the generation of reactive oxygen species (ROS) and the subsequent activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase . The activity is neuropeptide-independent and can be inhibited by the free radical scavenger N-acetyl cysteine, confirming the oxidant-dependent pathway . Furthermore, research indicates that Substance P (6-11) can stimulate the redox-sensitive transcription factor AP-1 and sensitize cancer cells to chemotherapeutic agents like etoposide, suggesting potential for combination therapies . Beyond oncological studies, this hexapeptide fragment is also used in neuropharmacology to investigate the structure-function relationships of substance P, as the C-terminal sequence is crucial for its interaction with certain tachykinin receptors and its effects on motor behavior and reinforcement . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52N8O7S B1295234 Substance P (6-11) CAS No. 51165-07-2

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJICHIAKDIPMB-ZIUUJSQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199187
Record name Substance P (6-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51165-07-2
Record name Substance P (6-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (6-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Substance P C-terminal Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and smooth muscle contractility.[1][2] The biological activity of SP is primarily mediated through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[1][3] The C-terminal region of Substance P is essential for its high-affinity binding to and activation of the NK-1 receptor.[4] Consequently, C-terminal fragments of SP and their synthetic analogs have been invaluable tools in elucidating the structure-activity relationships and downstream signaling cascades of the NK-1 receptor. This technical guide provides a comprehensive overview of the biological functions of SP C-terminal fragments, with a focus on their receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Substance P and its C-terminal Fragments

Substance P is an 11-amino acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Its C-terminal pentapeptide sequence, Phe-Phe-Gly-Leu-Met-NH2, is highly conserved among tachykinins and is considered the "message" domain responsible for receptor activation. Various C-terminal fragments of SP have been studied to understand the minimal sequence required for biological activity and to develop selective agonists and antagonists for tachykinin receptors. These fragments are often denoted as SP(x-11), where 'x' represents the starting amino acid residue number. For instance, SP(6-11) corresponds to the hexapeptide fragment Gln-Phe-Phe-Gly-Leu-Met-NH2.

Receptor Interaction and Binding Affinity

The primary target for Substance P and its C-terminal fragments is the NK-1 receptor. Binding of these peptides to the NK-1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The affinity of various C-terminal fragments for the NK-1 receptor has been extensively characterized using radioligand binding assays.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various Substance P C-terminal fragments and the synthetic analog, septide, at the NK-1 receptor.

Peptide/FragmentReceptorAssay TypeSpeciesTissue/Cell LineKi (nM)Reference(s)
Substance PNK-1[3H]SP BindingRatBrain Membranes0.47
Substance PNK-1[3H][Sar9,Met(O2)11]SP BindingHumanU373 MG cells0.28 ± 0.1
Septide ([pGlu6,Pro9]SP(6-11))NK-1[3H]SP BindingRatCOS-1 cells2900 ± 600
Septide ([pGlu6,Pro9]SP(6-11))NK-1Homologous [125I]Septide BindingRatCOS-7 cells0.55 ± 0.03
Septide ([pGlu6,Pro9]SP(6-11))NK-1[3H][Sar9,Met(O2)11]SP BindingHumanU373 MG cells14.2 ± 5.0

Table 1: Binding Affinities (Ki) of Substance P C-terminal Fragments and Septide for the NK-1 Receptor.

Peptide/FragmentAssay TypeSpeciesTissue/PreparationEC50/IC50 (nM)Reference(s)
Substance PInositol Phosphate AccumulationRatCOS-1 cells0.05 ± 0.02
Substance PGuinea Pig Ileum ContractionGuinea PigIleum~1-9
Substance P (4-11)Wheal ProductionHumanSkin- (0.4x SP)
Substance P (octapeptide)Guinea Pig Ileum ContractionGuinea PigIleum~2x more potent than SP
Septide ([pGlu6,Pro9]SP(6-11))Inositol Phosphate AccumulationRatCOS-1 cells5 ± 2
Septide ([pGlu6,Pro9]SP(6-11))Guinea Pig Ileum ContractionGuinea PigIleum~1-9
Septide ([pGlu6,Pro9]SP(6-11))IL-6 ReleaseHumanU373 MG cells13.8 ± 3.2

Table 2: Functional Potencies (EC50/IC50) of Substance P C-terminal Fragments and Septide.

Signaling Pathways

Activation of the NK-1 receptor by Substance P C-terminal fragments triggers a cascade of intracellular events, primarily through the coupling to Gq and Gs proteins.

Gq-Mediated Pathway: Phospholipase C Activation

The canonical signaling pathway for the NK-1 receptor involves the activation of the Gq alpha subunit. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_Fragment SP C-terminal Fragment NK1R NK-1 Receptor SP_Fragment->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to

NK-1 Receptor Gq-mediated Signaling Pathway.

Gs-Mediated Pathway and MAPK Activation

In addition to the Gq pathway, the NK-1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Furthermore, NK-1 receptor activation can trigger the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2). This pathway is often mediated by β-arrestin and can lead to transcriptional regulation and changes in cell proliferation and survival.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_Fragment SP C-terminal Fragment NK1R NK-1 Receptor SP_Fragment->NK1R Binds Beta_Arrestin β-Arrestin NK1R->Beta_Arrestin Recruits Src Src Beta_Arrestin->Src Activates Raf Raf Src->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcriptional Regulation Nucleus->Transcription Leads to

NK-1 Receptor MAPK/ERK Signaling Pathway.

Key Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of Substance P C-terminal fragments to the NK-1 receptor.

Materials:

  • Cell membranes expressing the NK-1 receptor (e.g., from transfected cell lines or specific tissues).

  • Radiolabeled ligand (e.g., [3H]Substance P).

  • Unlabeled Substance P C-terminal fragments (for competition binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled SP fragments.

  • In a microcentrifuge tube, add a fixed amount of cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • Calculate the specific binding at each concentration of the competitor and determine the Ki value using appropriate software (e.g., Prism).

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled Competitors start->prep_reagents incubation Incubate Membranes, Radioligand, and Competitor prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine Ki value scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Inositol Phosphate Accumulation Assay

This assay measures the functional activity of SP C-terminal fragments by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

  • Cells expressing the NK-1 receptor.

  • [3H]myo-inositol.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Substance P C-terminal fragments.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Label the cells with [3H]myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl.

  • Add varying concentrations of the SP C-terminal fragments and incubate for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a solution like perchloric acid.

  • Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

  • Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

  • Determine the EC50 value for each fragment by plotting the concentration-response curve.

Guinea Pig Ileum Contraction Assay

This classic bioassay assesses the spasmogenic activity of SP fragments on smooth muscle.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducer and recording system.

  • Substance P C-terminal fragments.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath under a slight tension.

  • Allow the tissue to equilibrate for a period of time.

  • Add increasing concentrations of the SP fragment to the organ bath in a cumulative or non-cumulative manner.

  • Record the contractile response using the isotonic transducer.

  • Wash the tissue between drug administrations to allow it to return to baseline.

  • Construct a concentration-response curve and determine the EC50 value.

In Vivo Microdialysis for Dopamine Release

This technique allows for the in vivo measurement of neurotransmitter release in specific brain regions of freely moving animals.

Materials:

  • Microdialysis probe.

  • Stereotaxic apparatus for probe implantation.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection for dopamine analysis.

  • Anesthetized or freely moving animal.

Procedure:

  • Surgically implant the microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

  • Continuously perfuse the probe with aCSF at a slow, constant flow rate.

  • Collect dialysate samples at regular intervals.

  • Administer the SP C-terminal fragment (e.g., systemically or directly into the brain).

  • Continue collecting dialysate samples to measure changes in dopamine levels.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage of the baseline dopamine levels.

Elevated Plus Maze Test

This behavioral test is used to assess the anxiogenic or anxiolytic effects of compounds in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms).

  • Video tracking system.

  • Rodents (rats or mice).

  • Substance P C-terminal fragments.

Procedure:

  • Administer the SP fragment to the animal at a specified time before the test.

  • Place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using the video tracking system.

  • Analyze the data for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

  • A decrease in the time spent in and entries into the open arms is indicative of an anxiogenic-like effect.

Structure-Activity Relationships

Studies with various C-terminal fragments of Substance P have revealed key structural features necessary for biological activity. Generally, the C-terminal pentapeptide (SP(7-11)) is the minimal sequence required for significant NK-1 receptor activation. The C-terminal amide group is also crucial for activity. The octapeptide fragment (SP(4-11)) often exhibits higher potency than the full-length Substance P in some assays, suggesting that the N-terminal portion may not be essential for receptor activation and might even hinder optimal binding in certain contexts. Synthetic modifications, such as in septide ([pGlu6,Pro9]SP(6-11)), can dramatically alter the binding and functional properties, sometimes leading to agonists with unique pharmacological profiles.

Conclusion

The C-terminal fragments of Substance P are indispensable tools for investigating the pharmacology and signaling of the NK-1 receptor. Their varying affinities and potencies have provided valuable insights into the structure-activity relationships of tachykinin peptides. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of the therapeutic potential of modulating the Substance P/NK-1 receptor system.

References

The Discovery and Evolving History of Substance P Fragments: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Substance P Fragment Discovery, Biological Activity, and Experimental Evaluation.

Introduction

Substance P (SP), an undecapeptide neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), has been a subject of intense scientific scrutiny since its initial discovery. It belongs to the tachykinin family of neuropeptides and exerts its diverse physiological and pathological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1] Beyond the full-length peptide, a fascinating and complex biology has emerged around its N- and C-terminal fragments, which are generated through in vivo metabolism.[2][3] These fragments are not merely inactive degradation products but possess their own distinct biological activities, ranging from potent agonism at the NK1R to modulatory and even antagonistic effects. This technical guide provides a comprehensive overview of the discovery and history of Substance P fragments, their structure-activity relationships, and detailed methodologies for their synthesis and biological evaluation.

A Historical Perspective: From "Powder" to Potent Fragments

The journey of Substance P began in 1931 when Ulf von Euler and John H. Gaddum isolated a hypotensive and gut-contracting factor from equine brain and intestine, which they named "Substance P" for "powder".[4] It took four decades for its structure to be elucidated in 1971 by Chang and Leeman. This discovery paved the way for the synthesis of SP and its fragments, enabling a deeper exploration of their biological functions.

Early investigations into the structure-activity relationships of SP revealed that the C-terminal region is crucial for its biological activity.[5] Studies in the 1980s demonstrated that C-terminal fragments as short as the hexapeptide SP(6-11) could elicit biological responses comparable to the full-length peptide in some assays. Conversely, N-terminal fragments were initially considered inactive. However, subsequent research in the 1990s unveiled that N-terminal fragments, such as SP(1-7), can act as modulators of SP's effects and even exhibit antagonistic properties at the NK1 receptor, adding a new layer of complexity to the tachykinin system.

Structure-Activity Relationships of Substance P Fragments

The biological activity of Substance P fragments is intricately linked to their amino acid sequence, particularly at the C-terminus which is essential for NK1 receptor activation. The N-terminal sequence, while not directly activating the receptor, plays a significant role in modulating receptor interaction and signaling.

C-Terminal Fragments: The Agonistic Core

The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH₂, is the conserved motif among tachykinins and is considered the "message" domain responsible for receptor activation. Structure-activity studies have consistently shown that the C-terminal amide is critical for high-affinity binding and potent agonistic activity at the NK1 receptor.

As shown in the table below, even short C-terminal fragments retain significant biological activity. The octapeptide SP(4-11) and hexapeptide SP(6-11) exhibit potencies comparable to or even exceeding that of the parent molecule in certain assays, such as the guinea pig ileum contraction. However, fragments shorter than the pentapeptide generally show a dramatic loss of activity.

N-Terminal Fragments: Modulators and Antagonists

Initially dismissed as inactive metabolites, N-terminal fragments of Substance P have emerged as important players in regulating the tachykinin system. These fragments, such as SP(1-7) and SP(1-9), do not typically activate the NK1 receptor on their own. Instead, they can modulate the effects of full-length SP and other tachykinins.

Some N-terminal fragments have been shown to act as antagonists at the NK1 receptor, reducing the behavioral responses induced by SP. For instance, SP(1-7) has been demonstrated to be a potent antagonist of SP-induced responses in the brain. This antagonistic activity suggests a potential physiological role for these fragments in autoregulation of SP signaling.

Quantitative Analysis of Substance P Fragment Activity

The following tables summarize the quantitative data on the binding affinity and potency of various Substance P fragments at the NK1 receptor, as well as their contractile activity in the guinea pig ileum, a classic bioassay for tachykinin activity.

Table 1: Binding Affinity and Potency of Substance P C-Terminal Fragments at the NK1 Receptor

FragmentSequenceIC50 (nM)Ki (nM)EC50 (nM)Relative Potency (SP = 1)
Substance P (SP)RPKPQQFFGLM-NH₂0.12 - 1.41.60.1 - 101
SP(2-11)PKPQQFFGLM-NH₂----
SP(3-11)KPQQFFGLM-NH₂----
SP(4-11)PQQFFGLM-NH₂~0.4 (relative potency)--0.4
SP(5-11)QQFFGLM-NH₂----
SP(6-11)QFFGLM-NH₂----
SP(7-11)FFGLM-NH₂----
SP(8-11)FGLM-NH₂----
SP(9-11)GLM-NH₂----
SP(10-11)LM-NH₂----

Data compiled from multiple sources. Values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Contractile Activity of Substance P C-Terminal Fragments in the Guinea Pig Ileum

FragmentRelative Potency (SP = 1)
Substance P (SP)1
SP(2-11)~1
SP(3-11)~1
SP(4-11)~1.5
SP(5-11)~1
SP(6-11)~1
SP(7-11)~0.5
SP(8-11)~2
SP(9-11)Weak Activity
SP(10-11)Inactive

Data compiled from multiple sources. Relative potencies are approximate and can vary between studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Substance P fragments, which are fundamental for research in this field.

Solid-Phase Peptide Synthesis (SPPS) of Substance P Fragments

Fmoc-based solid-phase peptide synthesis is the standard method for producing Substance P and its fragments. The following is a generalized protocol.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminally amidated peptides)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, Ether)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Met-OH for the C-terminus of SP) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired fragment sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized fragment using mass spectrometry and analytical HPLC.

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is a classical method to assess the contractile activity of tachykinins and their analogs on smooth muscle.

Materials:

  • Male guinea pig (250-350 g)

  • Organ bath system with an isotonic transducer and data acquisition system

  • Tyrode's solution (physiological salt solution)

  • Substance P fragments of interest

  • Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Gently flush the lumen with Tyrode's solution to remove contents.

    • Cut the ileum into segments of approximately 2-3 cm.

  • Mounting:

    • Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular changes of the Tyrode's solution.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of the Substance P fragment to the organ bath in a cumulative or non-cumulative manner.

    • Record the contractile response (in grams of tension or as a percentage of a maximal response to a standard agonist like acetylcholine) at each concentration.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each fragment.

Radioligand Binding Assay for the NK1 Receptor

This in vitro assay is used to determine the binding affinity of Substance P fragments for the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue)

  • Radiolabeled ligand (e.g., [³H]Substance P or a high-affinity analog like [³H][Sar⁹,Met(O₂)¹¹]-SP)

  • Unlabeled Substance P fragments (competitors)

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a microplate or microcentrifuge tubes, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled Substance P fragment (competitor).

    • Add the cell membrane preparation.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation to determine the binding affinity of the fragment.

Signaling Pathways of Substance P and its Fragments

Substance P and its agonistic fragments exert their effects by binding to the NK1 receptor, which is coupled to heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gs.

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream effects, including smooth muscle contraction, neuronal excitation, and inflammation.

  • Gs Pathway: Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP activates protein kinase A (PKA), which can phosphorylate various downstream targets, modulating gene expression and cellular function.

The differential activation of these pathways by various Substance P fragments may contribute to their diverse biological activities.

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Substance P / Fragment Binding cluster_1 Gq/11 Signaling Pathway cluster_2 Gs Signaling Pathway SP/Fragment SP/Fragment NK1R NK1 Receptor SP/Fragment->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream Effects Cellular Responses (e.g., Contraction, Neuronal Excitation) Ca2->Downstream Effects PKC->Downstream Effects AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->Downstream Effects

Caption: NK1 Receptor Signaling Pathways.

G cluster_0 Peptide Synthesis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Elongation 4. Chain Elongation (Repeat) Coupling->Elongation Elongation->Coupling Next Amino Acid Cleavage 5. Cleavage & Deprotection Elongation->Cleavage Final Amino Acid Purification 6. Purification (HPLC) Cleavage->Purification G cluster_0 Guinea Pig Ileum Assay Preparation 1. Tissue Preparation Mounting 2. Mounting in Organ Bath Preparation->Mounting Equilibration 3. Equilibration Mounting->Equilibration Dosing 4. Add Substance P Fragment Equilibration->Dosing Recording 5. Record Contraction Dosing->Recording Analysis 6. Data Analysis (EC50) Recording->Analysis

References

The Role of Substance P (6-11) in Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key mediator of this response. Upon its release, SP is rapidly metabolized into various fragments. Among these, the C-terminal hexapeptide, Substance P (6-11) (SP (6-11)), has been shown to retain significant biological activity, playing a crucial role in the inflammatory cascade. This technical guide provides an in-depth analysis of the role of SP (6-11) in neurogenic inflammation, focusing on its mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Concepts: Mechanism of Action

Substance P (6-11) primarily exerts its pro-inflammatory effects through the activation of the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The C-terminal region of Substance P is critical for NK-1R activation.[1] While the full-length SP molecule demonstrates the highest affinity, SP (6-11) is the smallest fragment that retains significant binding and functional activity at the NK-1R.[2]

The binding of SP (6-11) to the NK-1R initiates a cascade of intracellular signaling events that underpin the cardinal signs of neurogenic inflammation:

  • Vasodilation and Increased Vascular Permeability (Plasma Extravasation): Activation of NK-1R on endothelial cells leads to their contraction and the formation of gaps between cells, allowing for the leakage of plasma proteins and fluid into the surrounding tissue.[3] This process, known as plasma extravasation, is a hallmark of neurogenic inflammation. SP (6-11) has been demonstrated to induce plasma extravasation in various tissues, including the skin.[4]

  • Mast Cell Activation: Mast cells, strategically located near blood vessels and nerve endings, are key players in inflammatory and allergic responses.[5] SP (6-11), by activating NK-1R on mast cells, can trigger their degranulation and the release of a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines. Histamine, in turn, further contributes to vasodilation and increased vascular permeability.

Quantitative Data on Substance P (6-11) Activity

The following tables summarize key quantitative data regarding the biological activity of Substance P (6-11) and related peptides. These values provide a comparative basis for understanding the structure-activity relationship of Substance P fragments in mediating neurogenic inflammation.

LigandReceptorAssay TypeSpeciesEC50 / IC50 / KdReference
Substance P (6-11) NK-1RInositol Monophosphate FormationRat~4 nM (EC50)
Substance P NK-1RCalcium Mobilization (HEK-NK1R cells)Human0.0004 µM (EC50)
Substance P MRGPRX2Calcium Mobilization (LAD2 cells)Human1.8 µM (EC50)
Substance P MRGPRX2Degranulation (β-hexosaminidase release)Human5.9 µM (EC50)
Substance P (1-9)-COOH MRGPRX2Calcium Mobilization (LAD2 cells)Human11 µM (EC50)
Substance P (1-9)-COOH MRGPRX2Degranulation (β-hexosaminidase release)Human43.3 µM (EC50)
Substance P MRGPRX2CCL2 Release (LAD2 cells)Human1.8 µM (EC50)
Substance P (1-9)-COOH MRGPRX2CCL2 Release (LAD2 cells)Human11.8 µM (EC50)
Substance P NK-1RDegranulation (β-hexosaminidase release)Human0.1 µM (IC50)

Signaling Pathways

The binding of Substance P (6-11) to the NK-1 receptor triggers a canonical Gq/11 protein-coupled signaling cascade. The visualization below outlines the key steps in this pathway.

SP_6_11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP_6_11 Substance P (6-11) NK1R NK-1 Receptor SP_6_11->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Vasodilation Vasodilation & Increased Permeability Ca2->Vasodilation Contributes to Degranulation Mast Cell Degranulation Ca2->Degranulation Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Inflammation Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) MAPK->Inflammation Leads to

SP (6-11) Signaling Pathway

Experimental Protocols

In Vivo Measurement of Plasma Extravasation (Evans Blue Dye Assay)

This protocol details a widely used method to quantify vascular permeability in response to inflammatory mediators like SP (6-11).

Materials:

  • Substance P (6-11)

  • Evans Blue dye (2% w/v in sterile saline)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Sterile saline

  • Formamide

  • Spectrophotometer

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Shave the dorsal skin to create a clear area for intradermal injections.

  • Evans Blue Injection: Intravenously inject Evans Blue dye (e.g., 50 mg/kg) into the tail vein. Allow the dye to circulate for a designated period (e.g., 30 minutes) to bind to plasma albumin.

  • Intradermal Injections: Intradermally inject a small volume (e.g., 20-50 µL) of SP (6-11) at various concentrations into distinct sites on the shaved dorsal skin. Inject an equivalent volume of sterile saline as a negative control.

  • Incubation Period: Allow the inflammatory response to develop for a specific time (e.g., 30 minutes).

  • Tissue Collection: Euthanize the animal and excise the skin at the injection sites using a circular punch biopsy.

  • Dye Extraction: Place each skin sample into a tube containing formamide (e.g., 1 mL). Incubate at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: The amount of extravasated dye is proportional to the absorbance and can be quantified using a standard curve of known Evans Blue concentrations. Results are typically expressed as µg of dye per mg of tissue.

Evans_Blue_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_response Inflammatory Response cluster_analysis Analysis Anesthetize Anesthetize Animal Shave Shave Dorsal Skin Anesthetize->Shave Inject_EB Inject Evans Blue (i.v.) Shave->Inject_EB Circulate Allow Dye to Circulate Inject_EB->Circulate Inject_SP Inject SP (6-11) (i.d.) & Saline Control Circulate->Inject_SP Incubate Incubate for 30 min Inject_SP->Incubate Euthanize Euthanize & Excise Skin Incubate->Euthanize Extract Extract Dye with Formamide Euthanize->Extract Measure Measure Absorbance (620 nm) Extract->Measure Quantify Quantify Extravasation Measure->Quantify

Evans Blue Assay Workflow
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Substance P (6-11)

  • Tyrode's buffer (or other suitable buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)

  • Triton X-100 (1%)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well plate and culture overnight.

  • Washing: Gently wash the cells with Tyrode's buffer to remove any residual media.

  • Stimulation: Add SP (6-11) at various concentrations to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 1% Triton X-100). Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in each well with Triton X-100 to determine the total cellular content of β-hexosaminidase.

  • Enzyme Assay: In a separate 96-well plate, add a portion of the supernatant or cell lysate to wells containing the pNAG substrate in citrate buffer. Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition: (Absorbance of Supernatant / Absorbance of Cell Lysate + Supernatant) x 100.

In Vivo Cutaneous Microdialysis

This advanced technique allows for the continuous sampling of the interstitial fluid in the skin to measure the local release of neuropeptides and the extravasation of plasma proteins in real-time.

Materials:

  • Microdialysis probes (linear, high molecular weight cut-off)

  • Microdialysis pump

  • Fraction collector

  • Perfusion fluid (e.g., Ringer's solution)

  • Anesthetic agent

  • Surgical instruments

  • Protein quantification assay (e.g., micro-BCA)

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the desired area of skin.

  • Probe Implantation: Using a guide cannula, carefully insert the microdialysis probe intradermally. Secure the probe in place.

  • Equilibration: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 60-90 minutes) to allow the tissue to stabilize.

  • Baseline Collection: Collect baseline dialysate fractions into a refrigerated fraction collector at regular intervals (e.g., every 15-30 minutes).

  • Stimulation: Apply the inflammatory stimulus. This can be done systemically (e.g., intravenous injection) or locally via the microdialysis probe (reverse microdialysis) by including the substance in the perfusion fluid.

  • Sample Collection: Continue to collect dialysate fractions throughout the stimulation and post-stimulation periods.

  • Protein Quantification: Analyze the protein concentration in each dialysate fraction using a sensitive protein assay to determine the time course of plasma extravasation.

  • Neuropeptide Analysis: If desired, the dialysate fractions can also be analyzed for the presence of neuropeptides like Substance P using techniques such as ELISA or mass spectrometry.

Conclusion

Substance P (6-11) is a biologically active metabolite of Substance P that plays a significant role in mediating neurogenic inflammation. Its ability to activate the NK-1 receptor on endothelial and mast cells leads to increased vascular permeability and the release of inflammatory mediators. The experimental protocols detailed in this guide provide robust methods for investigating the pro-inflammatory effects of SP (6-11) and for screening potential therapeutic agents that target the Substance P/NK-1R signaling pathway. A thorough understanding of the mechanisms of action of SP (6-11) is crucial for the development of novel treatments for a range of inflammatory conditions where neurogenic inflammation is a key pathological component.

References

An In-depth Technical Guide to the Substance P (6-11) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P. This document outlines the core mechanisms of receptor interaction, downstream signaling cascades, and methodologies for its investigation, tailored for professionals in research and drug development.

Core Concepts: Receptor Binding and Biased Agonism

Substance P (6-11) primarily exerts its biological effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). While the full-length Substance P peptide potently activates both Gq and Gs signaling pathways, Substance P (6-11) demonstrates significant biased agonism, preferentially activating the Gq pathway.[1][2][3] This biased signaling is attributed to the lack of the N-terminal region of Substance P, which is crucial for potent Gs signaling through interactions with the extracellular loops of the NK1R.[1][4]

The C-terminal residues (6-11) of Substance P are critical for binding deep within the orthosteric pocket of the NK1R and are essential for receptor activation and subsequent Gq-mediated signaling.

Quantitative Analysis of Substance P (6-11) Signaling

The following tables summarize the quantitative data regarding the interaction of Substance P (6-11) with the NK1R and its downstream signaling events.

Table 1: Receptor Binding Affinity

LigandReceptorAssay TypeKi (nM)Reference
Substance PNK1RRadioligand Displacement2.1
Substance P (4-11)NK1RRadioligand Displacement37
EUC-001 (NK1 antagonist)human NK1RRadioligand Binding0.575

Table 2: Functional Potency (EC50) of NK1R Agonists

AgonistSignaling PathwayAssayEC50 (-logM)EC50 (nM)Reference
Substance PGqCa2+ Mobilization8.5 ± 0.3~3.16
Substance PGqIP1 Accumulation--
Substance PGscAMP Accumulation7.8 ± 0.1~15.8
Substance P (6-11)GqCa2+ Mobilization-Equally potent as SP
Substance P (6-11)GqIP1 Accumulation-Equally potent as SP
Substance P (6-11)GscAMP Accumulation-16-fold less potent than SP

Signaling Pathways of Substance P (6-11)

Upon binding to the NK1R, Substance P (6-11) initiates a signaling cascade predominantly through the Gq alpha subunit of the heterotrimeric G protein.

Gq-Mediated Signaling Cascade

The activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_6_11 Substance P (6-11) NK1R NK1 Receptor SP_6_11->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) PKC->MAPK_cascade Activates

Gq-Mediated Signaling Pathway of Substance P (6-11).
Downstream Mitogen-Activated Protein Kinase (MAPK) Activation

The activation of the Gq pathway by Substance P and its analogs can lead to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This can subsequently lead to the activation of transcription factors such as NF-κB and AP-1, influencing cellular processes like inflammation, proliferation, and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands for the NK1R.

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing NK1R incubation Incubate Membranes with: - Radioligand (e.g., [³H]SP) - Unlabeled SP (6-11) (varying conc.) prep->incubation separation Separate Bound from Free Ligand (Vacuum Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the NK1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable binding buffer.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (Substance P (6-11)).

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK1R activation.

Calcium_Mobilization_Workflow cell_prep Seed NK1R-expressing Cells in a 96-well plate dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) cell_prep->dye_loading stimulation Stimulate Cells with Varying Concentrations of Substance P (6-11) dye_loading->stimulation measurement Measure Fluorescence Changes (Fluorometric Plate Reader) stimulation->measurement analysis Data Analysis (EC50 determination) measurement->analysis

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the NK1R in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a buffer for 30-60 minutes at 37°C.

  • Agonist Stimulation: Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence. Then, add varying concentrations of Substance P (6-11) to the wells.

  • Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation, as a measure of Gq pathway activation.

Methodology:

  • Cell Stimulation: Culture NK1R-expressing cells and stimulate them with different concentrations of Substance P (6-11) in the presence of LiCl (which inhibits the degradation of IP1).

  • Cell Lysis: After incubation, lyse the cells to release the intracellular components.

  • IP1 Detection: Measure the concentration of IP1 in the cell lysates using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay. In this assay, d2-labeled IP1 competes with native IP1 from the cell lysate for binding to an anti-IP1-cryptate antibody.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. Use a standard curve to calculate the concentration of IP1 and plot it against the agonist concentration to determine the EC50.

Conclusion

Substance P (6-11) serves as a valuable tool for dissecting the intricacies of NK1R signaling, particularly for studying Gq-biased agonism. Its distinct signaling profile, characterized by potent activation of the Gq pathway and significantly reduced Gs activation, makes it a critical subject for research in areas such as pain, inflammation, and neuropharmacology. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for scientists and researchers to investigate the multifaceted roles of Substance P (6-11) and to explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physiological Effects of Substance P (6-11) Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological effects, experimental data, and signaling mechanisms associated with the administration of Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P.

Core Concepts

Substance P (SP) is an eleven-amino-acid neuropeptide involved in pain transmission, inflammation, and vasodilation.[1][2] Its biological activities are primarily mediated through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[2][3][4] Metabolic breakdown of full-length SP yields various fragments, including the C-terminal hexapeptide SP(6-11). This fragment retains biological activity, binding to the NK-1R and eliciting distinct physiological responses. Notably, SP(6-11) demonstrates biased agonism, preferentially activating certain signaling pathways over others, making it a molecule of significant interest in pharmacology and drug development.

Signaling Pathways of Substance P (6-11)

SP(6-11) is a potent agonist at the NK-1R, initiating intracellular signaling cascades. Its primary mechanism involves the activation of Gαq proteins, which in turn stimulates Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Unlike full-length Substance P, which robustly activates both Gαq (leading to Ca2+ increase) and Gαs (leading to cAMP production) pathways, SP(6-11) is a Gq-biased agonist. It potently stimulates the Gαq pathway but has significantly diminished efficacy in activating the Gαs/cAMP pathway. This biased signaling is attributed to the lack of N-terminal residues, which are crucial for engaging extracellular loops of the NK-1R required for potent Gs activation.

Substance_P_6_11_Signaling Substance P (6-11) Biased Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(6-11) Substance P (6-11) NK1R NK-1 Receptor SP(6-11)->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Biased agonism of SP(6-11) at the NK-1 receptor.

Physiological Effects and Quantitative Data

Administration of SP(6-11) elicits a range of physiological responses, particularly affecting the cardiovascular, nervous, and endocrine systems.

Cardiovascular Effects

SP(6-11) is known to cause a hypotensive (blood pressure lowering) effect. This vasodilation is mediated by its action on NK-1 receptors located on the endothelium of blood vessels, which is dependent on the release of nitric oxide.

Effect Animal Model Dosage/Concentration Route of Administration Observed Change Reference
HypotensionNot SpecifiedNot SpecifiedNot SpecifiedBlood pressure decrease
VasodilationRabbitNot SpecifiedNot SpecifiedPotent agonist for endothelial NK-1 receptors
Central and Peripheral Nervous System Effects

In the central nervous system, SP(6-11) has demonstrated varied effects depending on the brain region of administration.

  • Anxiogenic Effects : When injected into the dorsal periaqueductal gray matter of rats, SP(6-11) produces anxiogenic-like behaviors. This effect is mediated by NK-1 receptors.

  • Motor Neuron Depolarization : The peptide causes depolarization of motoneurons.

  • Analgesia : Continuous infusion into the rat striatum has been shown to relieve mechanical hypersensitivity in models of neuropathic pain, an effect blocked by NK-1 receptor antagonists.

Effect Animal Model Dosage Route of Administration Observed Change Reference
Anxiogenic-like BehaviorRat17.5 and 35 pmolMicroinjection into dorsal periaqueductal grayReduced entries and time in open arms of elevated plus-maze
AntinociceptionRat (Neuropathic Pain Model)0.2-0.8 µg/mL (1 µL/min)Continuous infusion into contralateral striatumDose-dependent relief of mechanical hypersensitivity
Endocrine and Exocrine Effects

SP(6-11) exhibits species-specific effects on pancreatic hormone secretion.

Effect Animal Model Concentration Experimental Setup Observed Change Reference
Inhibition of Hormone SecretionRat0.1-10 nMIsolated Perfused PancreasDose-dependent inhibition of insulin and glucagon secretion
Potentiation of Hormone ReleaseCanine1-10 nMIsolated Perfused PancreasPotentiation of insulin, glucagon, and somatostatin release
Cellular Effects

At the cellular level, SP(6-11) has been investigated for its effects on cell proliferation and signaling.

Effect Cell Line Concentration Assay Observed Change Reference
Inositol Phosphate FormationRat Urinary BladderEC50 = 4 nM[3H]-inositol monophosphate ([3H]-IP1) formationStimulation of phospholipase C activity
Inhibition of Cell Proliferation4T1 Mouse Breast Cancer Cells0.001-100 nMWST-1 AssayInhibition of proliferation; potentiated antitumor effects of radiotherapy

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols derived from the literature.

In Vivo Microinjection for Behavioral Analysis

This protocol is based on studies examining the effects of SP(6-11) on anxiety-related behavior in rats.

  • Animal Model : Adult male Sprague-Dawley or Wistar rats (250-350g) are used. Animals are housed under controlled conditions (12h light/dark cycle, food and water ad libitum).

  • Surgical Implantation : Rats are anesthetized (e.g., with chloralose or another suitable anesthetic) and placed in a stereotaxic instrument. A guide cannula is surgically implanted, targeting a specific brain region such as the dorsal periaqueductal gray (dPAG).

  • Drug Preparation & Administration : SP(6-11) is dissolved in artificial cerebrospinal fluid (aCSF). For microinjection, an injection cannula is inserted into the guide cannula. A small volume (e.g., 10-30 nl or up to 1 µl) containing a specific dose (e.g., 17.5-35 pmol) is infused over a 30-60 second period.

  • Behavioral Testing : Following injection, rats are placed in an apparatus like the elevated plus-maze to assess anxiety-related behaviors (e.g., time spent in open vs. closed arms).

  • Data Analysis : Behavioral parameters are recorded and analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of SP(6-11) with control (aCSF-injected) animals.

Experimental_Workflow_Behavior Typical In Vivo Microinjection Workflow A Animal Acclimation (e.g., Male Sprague-Dawley Rats) B Stereotaxic Surgery: Guide Cannula Implantation (e.g., targeting dPAG) A->B C Recovery Period (Approx. 1 week) B->C D Drug Preparation: SP(6-11) dissolved in aCSF C->D E Intracranial Microinjection (e.g., 35 pmol in 30 nl) D->E F Behavioral Assessment (e.g., Elevated Plus-Maze Test) E->F G Data Collection & Statistical Analysis F->G

Caption: Workflow for behavioral studies using SP(6-11).
Isolated Perfused Pancreas Protocol

This methodology is used to study the direct effects of substances on pancreatic secretions, as described in studies on SP(6-11).

  • Animal Model : Male Wistar rats or canines are used.

  • Surgical Procedure : The animal is anesthetized, and the pancreas is surgically isolated while maintaining its vascular supply. Arterial and portal venous cannulas are placed for perfusion and effluent collection, respectively. The pancreatic duct is also cannulated to collect exocrine secretions.

  • Perfusion : The isolated pancreas is perfused with a modified Krebs-bicarbonate solution containing necessary nutrients and often a baseline stimulant (e.g., CCK and secretin) to induce secretion.

  • Experimental Intervention : After a stabilization period, SP(6-11) is added to the perfusate at various concentrations (e.g., 0.1-10 nM).

  • Sample Collection & Analysis : Pancreatic venous effluent is collected to measure hormone levels (insulin, glucagon) using radioimmunoassay (RIA) or ELISA. Pancreatic juice is collected to measure volume (flow rate) and enzyme content (e.g., amylase).

  • Data Analysis : Changes in hormone and enzyme secretion are calculated relative to the baseline and analyzed for dose-dependency.

This guide consolidates key findings on Substance P (6-11), providing a technical foundation for further research and development. The fragment's distinct, Gq-biased signaling profile and its diverse physiological effects underscore its potential as a tool for dissecting NK-1R pharmacology and as a lead for novel therapeutic agents.

References

Substance P (6-11): A Technical Guide to its Function as a Neurotransmitter and Neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2] Metabolic processing of Substance P in biological systems yields smaller fragments, with the C-terminal hexapeptide, Substance P (6-11) (SP(6-11)), emerging as a biologically active metabolite with distinct signaling properties. This technical guide provides an in-depth analysis of SP(6-11), focusing on its role as a neurotransmitter and neuromodulator, its unique signaling profile, and the experimental methodologies used to characterize its function.

Data Presentation: Quantitative Analysis of Substance P (6-11) Activity

The interaction of Substance P (6-11) with the NK-1 receptor and its subsequent functional effects have been quantified in various studies. The following tables summarize key binding affinity and functional potency data, providing a comparative overview with the full-length Substance P peptide.

Table 1: Binding Affinity of Substance P Analogs at the NK-1 Receptor

CompoundRadioligandReceptor SourceKi (nM)IC50 (nM)Reference(s)
Substance P[3H][Sar9,Met(O2)11]SPHuman astrocytoma cells (U373 MG)0.28 ± 0.1-[3]
Septide[3H][Sar9,Met(O2)11]SPHuman astrocytoma cells (U373 MG)14.2 ± 5.0-[3]
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes-150[4]
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes-500
Substance P125I-Substance PHuman NK1 receptor (CHO cells)0.2-
Aprepitant125I-Substance PHuman NK1 receptor (IMR-90 cells)0.1-

Table 2: Functional Potency of Substance P and SP(6-11) in Cellular Assays

AgonistAssayCell Line-logEC50 (M)EC50 (nM)Reference(s)
Substance PIntracellular Ca2+ mobilizationNK1R-expressing HEK293 cells8.5 ± 0.3~3.16
Substance PcAMP accumulationNK1R-expressing HEK293 cells7.8 ± 0.1~15.8
Substance P (6-11)Intracellular Ca2+ mobilizationNK1R-expressing HEK293 cellsPotent (similar to SP)-
Substance P (6-11)cAMP accumulationNK1R-expressing HEK293 cells16-fold less potent than SP-
Substance PIL-6 ReleaseHuman astrocytoma cells (U373 MG)-15.6 ± 3.6
SeptideIL-6 ReleaseHuman astrocytoma cells (U373 MG)-13.8 ± 3.2

Signaling Pathways of Substance P (6-11)

Substance P (6-11) exhibits a distinct signaling profile compared to its parent peptide. While full-length Substance P activates both Gq and Gs signaling pathways, SP(6-11) demonstrates a pronounced bias towards the Gq pathway. This biased agonism is a critical aspect of its function as a neuromodulator, leading to a more selective activation of downstream cellular responses.

Gq-Mediated Signaling Cascade

The primary signaling pathway activated by Substance P (6-11) upon binding to the NK-1 receptor is the Gq pathway. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse physiological effects such as smooth muscle contraction and neuronal excitation.

Substance_P_6_11_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates Physiological_Effects Physiological Effects (e.g., Neuronal Excitation, Smooth Muscle Contraction) PKC->Physiological_Effects Leads to SP611 Substance P (6-11) SP611->NK1R Binds

Figure 1: Gq-biased signaling pathway of Substance P (6-11).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of Substance P (6-11) at the NK-1 receptor.

Radioligand Competition Binding Assay for NK-1 Receptor

Objective: To determine the binding affinity (Ki) of Substance P (6-11) for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex).

  • Radioligand: [3H]Substance P or 125I-labeled Substance P (e.g., [125I]Tyr8)-Substance P).

  • Test Compound: Substance P (6-11).

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Multi-well plates (96-well).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled Substance P, and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of Substance P (6-11), and membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (Substance P (6-11)).

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Substance P (6-11) to induce an increase in intracellular calcium concentration via NK-1 receptor activation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK-1 receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Substance P (6-11).

  • Positive Control: Full-length Substance P.

  • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the NK-1R expressing cells into black-walled, clear-bottom microplates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave a final volume of assay buffer in each well.

  • Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

  • Compound Addition and Reading: Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds) before injecting varying concentrations of Substance P (6-11) or the positive control. Continue to record the fluorescence intensity for 2-3 minutes after compound addition.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify the activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • Cell Line: Cells expressing the NK-1 receptor.

  • IP-One HTRF Assay Kit (or similar).

  • Test Compound: Substance P (6-11).

  • Positive Control: Full-length Substance P.

  • Stimulation Buffer (provided in the kit).

  • HTRF-compatible plate reader.

  • White, solid-bottom 384-well plates.

Procedure:

  • Cell Plating: Plate the cells in a white, solid-bottom 384-well plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of Substance P (6-11) and the positive control in the stimulation buffer. Add the compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1 cryptate conjugate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow and Logical Relationships

The characterization of a novel ligand like Substance P (6-11) for a GPCR such as the NK-1 receptor typically follows a logical progression of experiments to determine its binding, functional activity, and signaling pathway selectivity.

Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Activity cluster_analysis Data Analysis and Conclusion Binding_Assay Radioligand Competition Binding Assay Determine_Ki Determine Ki Value Binding_Assay->Determine_Ki Compare_Potency Compare Potency (EC50 vs Ki) Determine_Ki->Compare_Potency Ca_Assay Calcium Mobilization Assay Determine_EC50_Ca Determine EC50 (Gq Pathway) Ca_Assay->Determine_EC50_Ca cAMP_Assay cAMP Accumulation Assay Determine_EC50_cAMP Determine EC50 (Gs Pathway) cAMP_Assay->Determine_EC50_cAMP Determine_EC50_Ca->Compare_Potency Assess_Bias Assess Signaling Bias (Gq vs Gs) Determine_EC50_Ca->Assess_Bias Determine_EC50_cAMP->Assess_Bias Conclusion Conclusion: SP(6-11) is a Gq-biased agonist at the NK-1R Compare_Potency->Conclusion Assess_Bias->Conclusion Start Start: Characterize SP(6-11) Start->Binding_Assay Start->Ca_Assay Start->cAMP_Assay

Figure 2: Experimental workflow for characterizing SP(6-11).

Conclusion

Substance P (6-11) represents a fascinating example of how the metabolic processing of a neurotransmitter can generate a functionally distinct signaling molecule. Its pronounced bias towards the Gq pathway at the NK-1 receptor highlights its role as a specific neuromodulator, capable of eliciting a more refined set of physiological responses compared to the parent peptide. For researchers in neuroscience and drug development, understanding the unique pharmacology of SP(6-11) opens up new avenues for the design of selective therapeutics targeting the tachykinin system with potentially fewer off-target effects. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of SP(6-11) and other neuropeptide fragments.

References

In Vivo Effects of Substance P (6-11) on Pain Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of the hexapeptide Substance P (6-11) (SP (6-11)), a C-terminal fragment of Substance P, on pain perception. SP (6-11) has demonstrated complex and sometimes contradictory effects on nociception, ranging from analgesia to hyperalgesia, depending on the experimental model and conditions. This document synthesizes available quantitative data, details experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The in vivo effects of Substance P (6-11) on pain perception have been evaluated using various animal models and nociceptive assays. The following tables summarize the key quantitative findings from published studies.

Animal ModelPain AssayAdministration RouteDose RangeObserved EffectSource
MouseHot Plate TestIntraperitoneal (i.p.)Not SpecifiedActive antinociceptive effect. This effect was abolished by depletion of serotonin with p-chlorophenylalanine.Mészáros et al., 1981
RatNot SpecifiedIntraventricularNot SpecifiedInactive in producing analgesia.Mészáros et al., 1981
MouseTail-Flick TestIntrathecal (i.t.)0.375–30.0 fmolA selective antagonist for SP receptors, [D-Phe7, D-His9]SP (6–11), inhibited nociceptin-induced scratching, biting, and licking, suggesting a role in modulating nociceptive behaviors.Sakurada et al., 1998

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the in vivo effects of Substance P (6-11) on pain perception.

Animal Models
  • Species: Male albino mice and Wistar rats are commonly used.

  • Housing: Animals are typically housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatization to the laboratory environment for at least one week prior to experimentation is standard.

Administration of Substance P (6-11)
  • Intraperitoneal (i.p.) Injection (Mice):

    • Substance P (6-11) is dissolved in a sterile saline solution.

    • The solution is injected into the peritoneal cavity of the mouse using a sterile syringe and needle.

    • The volume of injection is typically 0.1 mL per 10 g of body weight.

  • Intraventricular (i.c.v.) Injection (Rats):

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into the lateral ventricle of the brain.

    • After a recovery period, Substance P (6-11) dissolved in artificial cerebrospinal fluid is injected through the cannula.

  • Intrathecal (i.t.) Injection (Mice):

    • Mice are gently restrained.

    • A fine-gauge needle is inserted into the intervertebral space between L5 and L6.

    • A small volume (typically 5-10 µL) of the Substance P (6-11) solution is slowly injected into the subarachnoid space. A flick of the tail is often observed as an indicator of a successful injection.

Nociceptive Assays
  • Hot Plate Test:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Tail-Flick Test:

    • A radiant heat source is focused on a specific portion of the animal's tail.

    • The time taken for the animal to flick its tail away from the heat source is measured.

    • A cut-off time is employed to avoid tissue injury.

  • Von Frey Test (for Mechanical Allodynia):

    • Animals are placed on an elevated mesh platform.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The minimal force required to elicit a paw withdrawal response is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of Substance P and its fragments are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The C-terminal region of Substance P, which includes the (6-11) fragment, is crucial for its biological activity.

NK1 Receptor Activation and Downstream Signaling

Activation of the NK1 receptor by ligands such as Substance P (6-11) can initiate multiple intracellular signaling cascades.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP_6_11 Substance P (6-11) NK1R NK1 Receptor SP_6_11->NK1R G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Increased Neuronal Excitability & Pain Transmission Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified NK1 Receptor Signaling Cascade.

Upon binding of Substance P (6-11) to the NK1 receptor, the associated Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined effects of increased intracellular Ca²⁺ and PKC activation lead to enhanced neuronal excitability and potentiation of pain signals.

Interaction with Serotonergic System

Research has indicated a significant interaction between the effects of Substance P (6-11) and the serotonergic system. In mice, the antinociceptive activity of intraperitoneally administered SP (6-11) was abolished by the depletion of serotonin using p-chlorophenylalanine[1]. This suggests that the analgesic effects of SP (6-11) in this context may be mediated, at least in part, by the release of serotonin in the central nervous system.

SP_Serotonin_Interaction SP_6_11 Substance P (6-11) (i.p. administration) Serotonergic_Neuron Serotonergic Neuron SP_6_11->Serotonergic_Neuron stimulates Serotonin_Release Serotonin Release Serotonergic_Neuron->Serotonin_Release Pain_Modulation Analgesia Serotonin_Release->Pain_Modulation PCPA p-Chlorophenylalanine (Serotonin Depletion) PCPA->Serotonergic_Neuron inhibits synthesis

Caption: Proposed Interaction with the Serotonergic System.

Conclusion

Substance P (6-11) exhibits multifaceted effects on pain perception in vivo. While it can produce antinociceptive effects, particularly in mice via a serotonin-dependent mechanism, its activity is not consistently observed across different species and routes of administration. The primary mechanism of action is believed to be through the activation of the NK1 receptor and its downstream signaling cascade, leading to increased neuronal excitability. Further research is warranted to fully elucidate the dose-dependent effects of SP (6-11) in various pain models and to clarify the precise signaling pathways involved. This knowledge will be instrumental for drug development professionals exploring the therapeutic potential of targeting the Substance P system for pain management.

References

An In-depth Technical Guide to the Cellular Response Following Substance P (6-11) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, is a critical mediator of pain transmission, inflammation, and various physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). The C-terminal hexapeptide fragment, Substance P (6-11) (SP(6-11)), represents the minimal sequence required for receptor activation and has been instrumental in elucidating the structure-activity relationships of SP. This technical guide provides a comprehensive overview of the cellular responses elicited by SP(6-11) stimulation, with a focus on its binding characteristics, downstream signaling pathways, and key functional outcomes. Detailed experimental protocols for studying these responses are provided, along with quantitative data summaries and visual representations of signaling cascades and experimental workflows to aid researchers in this field.

Receptor Binding and Affinity of Substance P (6-11)

Substance P (6-11) primarily interacts with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). While it is established that the C-terminal fragment of Substance P is crucial for receptor activation, studies on the direct binding affinity of SP(6-11) have yielded nuanced results. Some reports suggest that SP(6-11) has a lower affinity for the NK1R binding site compared to the full-length Substance P.[1] This is potentially due to the absence of N-terminal residues that contribute to the overall binding energy and receptor subtype selectivity. However, it is a potent agonist in functional assays, indicating that it effectively induces a conformational change in the receptor to initiate downstream signaling.

Table 1: Binding Characteristics of Substance P and its Fragments to the NK1 Receptor

LigandReceptorCell Type/TissueBinding Assay TypeAffinity (Ki/Kd)Reference
Substance PNK1RRat parotid cellsRadioligand bindingKd = 4 nM[2]
Substance P (6-11)NK1RRat urinary bladderFunctional antagonismLittle affinity for NK1 binding sites[1]
Septide ([pGlu6,Pro9]SP(6-11))NK1RCOS-1 cellsRadioligand bindingKi = 2.9 ± 0.6 µM[3]

Signaling Pathways Activated by Substance P (6-11)

Stimulation of the NK1R by Substance P (6-11) initiates a cascade of intracellular signaling events. A key characteristic of SP(6-11) is its biased agonism, preferentially activating the Gαq pathway over the Gαs pathway.

The Gαq/Phospholipase C Pathway

The primary signaling pathway activated by SP(6-11) is the Gαq pathway. Upon binding of SP(6-11) to the NK1R, the heterotrimeric G-protein Gαq is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP611 Substance P (6-11) NK1R NK1 Receptor SP611->NK1R Binds Gq Gαq/βγ NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates

Gαq/PLC Signaling Pathway.
The Gαs/Adenylyl Cyclase Pathway

In contrast to full-length Substance P, SP(6-11) is a weak activator of the Gαs pathway.[4] Activation of Gαs typically leads to the stimulation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA). Studies have consistently shown that stimulation with SP(6-11) results in little to no significant increase in intracellular cAMP levels. This biased signaling profile is a key feature of SP(6-11) and is thought to be due to the lack of N-terminal interactions with the NK1R that are required for efficient Gαs coupling.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP611 Substance P (6-11) NK1R NK1 Receptor SP611->NK1R Binds Gs Gαs/βγ NK1R->Gs Weak Activation AC Adenylyl Cyclase (AC) Gs->AC Weak Activation ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Gαs/AC Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from various functional assays in response to Substance P (6-11) stimulation.

Table 2: Functional Potency of Substance P (6-11) in Cellular Assays

AssayCell Line/TissueParameterValueReference
Inositol Monophosphate AccumulationRat urinary bladderEC504 nM
Intracellular Calcium MobilizationHEK293 cells expressing hNK1R-log EC508.07 ± 0.27 M
Cyclic AMP AccumulationHEK293 cells expressing hNK1R-log EC506.78 ± 0.27 M

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular response to Substance P (6-11).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of Substance P (6-11) for the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor.

  • Radiolabeled Substance P (e.g., [³H]Substance P).

  • Unlabeled Substance P (6-11) and full-length Substance P.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled Substance P (6-11) and full-length Substance P in binding buffer.

  • In a 96-well filter plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • Unlabeled ligand (Substance P (6-11) or Substance P) at various concentrations for competition curves, or buffer for total binding. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Radiolabeled Substance P at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for Substance P (6-11) from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following stimulation with Substance P (6-11).

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • Substance P (6-11).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove excess dye.

  • Add fresh HBSS to the wells.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a dilution series of Substance P (6-11) to the wells and immediately start kinetic measurement of fluorescence changes.

  • Record the fluorescence intensity over time.

  • Analyze the data to determine the peak fluorescence response for each concentration of Substance P (6-11) and calculate the EC50 value.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.

Materials:

  • Cells expressing the NK1 receptor.

  • Substance P (6-11).

  • myo-[³H]inositol.

  • Stimulation buffer (e.g., HBSS containing LiCl, typically 10-20 mM).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Seed the cells in a 96-well plate and grow to near confluency.

  • Label the cells by incubating them with myo-[³H]inositol in inositol-free medium overnight.

  • Wash the cells to remove unincorporated [³H]inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Stimulate the cells with a dilution series of Substance P (6-11) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Neutralize the samples.

  • Separate the [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.

  • Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the amount of [³H]inositol phosphate produced at each concentration of Substance P (6-11) and calculate the EC50 value.

Cyclic AMP (cAMP) Assay

This assay measures the intracellular levels of cAMP.

Materials:

  • Cells expressing the NK1 receptor.

  • Substance P (6-11).

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., a competitive ELISA-based kit or a luminescence-based kit like Promega's cAMP-Glo™).

  • 96-well plates.

  • Plate reader (specific to the chosen kit).

Procedure (example using a luminescence-based kit):

  • Seed the cells in a 96-well plate.

  • Pre-incubate the cells with IBMX for a short period to prevent cAMP degradation.

  • Stimulate the cells with a dilution series of Substance P (6-11) or forskolin for a defined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the kit's detection reagents, which typically involve a competition reaction between cellular cAMP and a labeled cAMP for binding to a specific antibody or a cAMP-dependent kinase.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP in the sample.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in the samples based on the standard curve and determine the EC50 value for Substance P (6-11).

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Calcium_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Load Load cells with calcium dye Seed->Load Wash Wash to remove excess dye Load->Wash Baseline Measure baseline fluorescence Wash->Baseline Stimulate Add Substance P (6-11) Baseline->Stimulate Measure Kinetic fluorescence measurement Stimulate->Measure Analyze Analyze data and calculate EC50 Measure->Analyze End End Analyze->End

Intracellular Calcium Mobilization Assay Workflow.

cAMP_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Preincubate Pre-incubate with IBMX Seed->Preincubate Stimulate Stimulate with Substance P (6-11) Preincubate->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Add cAMP detection reagents Lyse->Detect Measure Measure signal (e.g., luminescence) Detect->Measure Analyze Analyze data and calculate EC50 Measure->Analyze End End Analyze->End

Cyclic AMP (cAMP) Assay Workflow.

Conclusion

Substance P (6-11) serves as a valuable tool for dissecting the signaling mechanisms of the NK1 receptor. Its biased agonism, potently activating the Gαq/PLC pathway while having minimal effect on the Gαs/cAMP pathway, highlights the complexity of GPCR signaling and the potential for developing functionally selective ligands. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of Substance P and the NK1 receptor in health and disease. Further exploration of the structural basis for the biased agonism of SP(6-11) will undoubtedly pave the way for the design of novel therapeutics with improved efficacy and reduced side effects.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Substance P (6-11)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an undecapeptide neuropeptide that plays a significant role in pain transmission, inflammation, and vasodilation.[1][2] It exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[2][3][4] Substance P (6-11) is the C-terminal hexapeptide fragment of Substance P. This fragment binds to the NK-1 tachykinin receptor and demonstrates biased agonism. Specifically, Substance P (6-11) is a potent agonist for Gq-mediated signaling pathways, leading to intracellular calcium mobilization and inositol phosphate accumulation, but shows reduced potency in activating Gs-mediated adenylyl cyclase and cyclic AMP (cAMP) production compared to the full-length Substance P.

These application notes provide detailed protocols for in vitro assays to characterize the activity of Substance P (6-11) at the NK-1 receptor.

Signaling Pathway

Substance P (6-11) binding to the NK-1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. In contrast, its ability to activate the Gs alpha subunit, which stimulates adenylyl cyclase to produce cAMP, is diminished.

SubstanceP_6_11_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_6_11 Substance P (6-11) NK1R NK-1 Receptor SP_6_11->NK1R Binds G_protein Gq/Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (potent) AC Adenylyl Cyclase (AC) G_protein->AC Activates (weak) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates cAMP cAMP (diminished) ATP->cAMP

Caption: Substance P (6-11) signaling pathway at the NK-1 receptor.

Data Presentation

The following tables summarize quantitative data for Substance P (6-11) activity in various in vitro assays.

Table 1: Potency of Substance P and its Fragments in Functional Assays

CompoundAssayCell Line/TissueEC50Reference
Substance PCa²⁺ MobilizationHEK293 cells expressing NK1R8.5 ± 0.3 (-log M)
Substance P (6-11)Ca²⁺ MobilizationHEK293 cells expressing NK1RSimilar to Substance P
Substance PcAMP AccumulationHEK293 cells expressing NK1R7.8 ± 0.1 (-log M)
Substance P (6-11)cAMP AccumulationHEK293 cells expressing NK1R16-fold less potent than SP
Substance P (6-11)[³H]-Inositol Monophosphate FormationRat urinary bladder4 nM

Table 2: Receptor Binding Affinity

CompoundReceptorRadioligandCell LineKi (nM)Reference
Substance P (6-11)NK-1[¹²⁵I]-Substance PCells expressing NK1RData not available in provided search results

Note: Specific Ki values for Substance P (6-11) were not found in the provided search results, but it is established that it binds to the NK-1 receptor.

Experimental Protocols

Experimental Workflow for In Vitro Characterization

experimental_workflow start Start: Prepare Substance P (6-11) stock solution cell_culture Culture cells expressing NK-1 Receptor (e.g., HEK293-NK1R) start->cell_culture assay_choice Select Assay cell_culture->assay_choice calcium_assay Intracellular Calcium Mobilization Assay assay_choice->calcium_assay Functional (Gq) cAMP_assay cAMP Accumulation Assay assay_choice->cAMP_assay Functional (Gs) ip1_assay Inositol Monophosphate (IP1) Assay assay_choice->ip1_assay Functional (Gq) data_acquisition Data Acquisition (e.g., Plate Reader) calcium_assay->data_acquisition cAMP_assay->data_acquisition ip1_assay->data_acquisition data_analysis Data Analysis (Dose-Response Curves, EC50) data_acquisition->data_analysis end End: Characterize SP (6-11) activity data_analysis->end

Caption: General workflow for in vitro characterization of Substance P (6-11).
Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK-1 receptor activation by Substance P (6-11).

Materials:

  • HEK293 cells stably expressing the human NK-1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Substance P (6-11) and full-length Substance P (as a control).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the HEK293-NK1R cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the wells and wash with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of Substance P (6-11) and Substance P in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the different concentrations of Substance P (6-11) or Substance P into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP as a measure of Gs pathway activation.

Materials:

  • HEK293 cells stably expressing the human NK-1 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

  • Substance P (6-11) and full-length Substance P.

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Plating: Seed the HEK293-NK1R cells into the appropriate microplate and culture overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add the stimulation buffer containing various concentrations of Substance P (6-11) or Substance P.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and an incubation period.

  • Signal Measurement: Read the plate using a plate reader compatible with the chosen assay format (e.g., fluorescence, luminescence, or time-resolved fluorescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway, as a stable marker of PLC activation.

Materials:

  • Cells expressing the NK-1 receptor.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit the degradation of IP1).

  • Substance P (6-11) and full-length Substance P.

  • IP1 assay kit (e.g., HTRF-based).

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach.

  • Compound Addition:

    • Prepare serial dilutions of Substance P (6-11) and Substance P in the stimulation buffer containing LiCl.

    • Add the compound solutions to the cells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Add the lysis buffer and detection reagents (IP1-d2 and anti-IP1 cryptate) as per the kit manufacturer's protocol.

    • Incubate for the recommended time at room temperature to allow for the formation of the detection complex.

  • Signal Measurement: Read the HTRF signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for Intrathecal Administration of Substance P (6-11) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Scientific Background

Substance P (SP), an undecapeptide neuropeptide, is a key mediator in the transmission of pain signals and neurogenic inflammation. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor predominantly expressed in the central and peripheral nervous systems. The C-terminal hexapeptide fragment, Substance P (6-11) (SP(6-11)), retains the ability to bind to and activate the NK-1R, eliciting biological responses similar to the full-length peptide. Intrathecal (i.t.) administration of SP(6-11) in mice provides a direct route to the spinal cord, allowing for the investigation of its role in spinal nociceptive processing and the modulation of pain pathways. This targeted delivery bypasses the blood-brain barrier, enabling the study of centrally-mediated effects with minimal peripheral influence.

Mechanism of Action

Upon intrathecal administration, SP(6-11) binds to NK-1 receptors located on postsynaptic neurons in the dorsal horn of the spinal cord. This binding initiates a signaling cascade, primarily through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade results in neuronal depolarization, increased neuronal excitability, and the transmission of nociceptive signals. Furthermore, activation of the NK-1R can also modulate the activity of other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, contributing to central sensitization and heightened pain states.

Applications

The intrathecal administration of SP(6-11) in mice is a valuable experimental model for:

  • Studying Nociceptive Pathways: Elucidating the role of the Substance P/NK-1R system in spinal pain transmission.

  • Screening Analgesic Compounds: Evaluating the efficacy of novel NK-1R antagonists and other analgesic drugs to block SP(6-11)-induced nociceptive behaviors.

  • Investigating Central Sensitization: Modeling and studying the molecular mechanisms underlying the hyperexcitability of spinal neurons in chronic pain states.

  • Behavioral Pharmacology: Characterizing the behavioral phenotype associated with the activation of spinal NK-1 receptors.

Quantitative Data Summary

The intrathecal administration of Substance P and its C-terminal fragments, such as SP(6-11) and its analogue septide, elicits dose-dependent nociceptive behaviors in mice, primarily characterized by scratching, biting, and licking directed towards the caudal part of the body.

Table 1: Dose-Response of Intrathecally Administered Substance P and Analogues on Nociceptive Behaviors in Mice

CompoundDose (nmol)Behavioral Response (Total time in seconds, Mean ± SEM)Citation
Substance P0.0315.2 ± 3.1[1]
0.135.8 ± 5.2[1]
0.358.1 ± 7.9[1]
Septide ([pGlu6,Pro9]SP(6-11))0.0075~20[2]
0.015~45[2]
0.03~70

Table 2: Effect of a Substance P (6-11) Analogue Antagonist on Nociceptive Behaviors in Mice

AntagonistDose (nmol)Agonist (Dose)% Inhibition of Behavioral ResponseCitation
[D-Phe7, D-His9]SP (6-11)0.5 - 2.0Substance PSignificant Inhibition
4.0NMDA (0.4 nmol)No significant inhibition

Experimental Protocols

Protocol 1: Preparation of Substance P (6-11) Solution
  • Reconstitution: Substance P (6-11) is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl) to a stock concentration of 1 mM.

  • Dilution: On the day of the experiment, dilute the stock solution with the same vehicle to the desired final concentrations for injection. Ensure all solutions are at room temperature before use.

  • Vehicle Control: Prepare a vehicle-only solution to be used as a negative control in the experiments.

Protocol 2: Intrathecal Injection in Mice

This protocol is adapted from established methods for direct lumbar puncture in conscious mice.

Materials:

  • Male ddY mice (or other appropriate strain), 20-25 g

  • Substance P (6-11) solution and vehicle

  • 30-gauge, 0.5-inch needle attached to a 10 µL Hamilton syringe

  • Animal restrainer (optional, for experienced users)

  • Observation chambers (e.g., clear plastic cylinders)

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental room and handling for at least 1-2 hours before the injection.

  • Handling and Positioning: Gently restrain the mouse by holding the pelvic girdle. The mouse can be allowed to grip a wire cage lid for stability.

  • Identifying the Injection Site: Palpate the iliac crests of the mouse. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Carefully insert the 30-gauge needle at a slight angle into the intervertebral space. A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.

  • Administration: Slowly inject a volume of 5 µL of the Substance P (6-11) solution or vehicle over approximately 5 seconds.

  • Post-Injection: Withdraw the needle smoothly. Immediately place the mouse into an observation chamber.

Protocol 3: Behavioral Observation and Quantification
  • Observation Period: Immediately after the intrathecal injection, begin observing the mouse's behavior for a period of 15-30 minutes.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should record the cumulative time (in seconds) that the mouse spends engaged in the following behaviors:

    • Scratching: Rapid movements of a hind paw directed towards the flank or back.

    • Biting: Biting at the hind paws, tail, or genital area.

    • Licking: Licking of the hind paws, tail, or genital area.

  • Data Analysis: The total duration of these nociceptive behaviors is calculated for each mouse. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is then used to compare the responses between different dose groups and the vehicle control.

Visualizations

G cluster_0 Spinal Neuron SP(6-11) SP(6-11) NK-1R NK-1R SP(6-11)->NK-1R Binds to Gq Gq NK-1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Nociceptive Signal) Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling pathway of intrathecal Substance P (6-11) via the NK-1 receptor in a spinal neuron.

G Start Start Animal_Acclimation Animal Acclimation (1-2 hours) Start->Animal_Acclimation Drug_Preparation Prepare SP(6-11) & Vehicle Solutions Animal_Acclimation->Drug_Preparation Intrathecal_Injection Intrathecal Injection (5 µL, L5-L6) Drug_Preparation->Intrathecal_Injection Behavioral_Observation Behavioral Observation (15-30 minutes) Intrathecal_Injection->Behavioral_Observation Data_Quantification Quantify Scratching, Biting, and Licking Time Behavioral_Observation->Data_Quantification Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for intrathecal administration of Substance P (6-11) and behavioral analysis in mice.

References

Application Notes: Measuring Substance P (6-11) Activity in Guinea Pig Ileum Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, and its fragments play a crucial role in various physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. The C-terminal hexapeptide fragment, Substance P (6-11), is a biologically active metabolite that preferentially binds to the neurokinin-1 (NK-1) receptor, eliciting a range of effects, most notably the contraction of gastrointestinal smooth muscle. The isolated guinea pig ileum preparation is a classic and robust ex vivo bioassay widely used to characterize the activity of tachykinin receptor agonists and antagonists. This application note provides a detailed protocol for measuring the contractile activity of Substance P (6-11) and its analogs in the guinea pig ileum, along with data on the potency of related compounds and the underlying signaling mechanisms.

Principle of the Assay

The guinea pig ileum is richly innervated and expresses a high density of tachykinin receptors, particularly the NK-1 receptor on its smooth muscle cells and within the myenteric plexus. When Substance P (6-11) binds to these G-protein coupled NK-1 receptors, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent contraction of the longitudinal smooth muscle. The magnitude of this contraction is proportional to the concentration of the agonist, allowing for the determination of dose-response relationships and the potency of test compounds. This assay is invaluable for screening novel NK-1 receptor ligands and studying their structure-activity relationships.

Data Presentation

The following tables summarize the quantitative data for the activity of various tachykinin receptor agonists and the inhibitory effects of antagonists on the guinea pig ileum.

Table 1: Potency of Tachykinin Receptor Agonists in Guinea Pig Ileum Contraction

AgonistReceptor SelectivityEC50 (Concentration for 50% of maximal response)
Substance PNK-1100 pM - 5 nM[1]
Septide ([Glp6,Pro9]SP(6-11))NK-136 pM[1][2][3]
[Sar9]SP sulphoneNK-183 - 84 pM[2]
Neurokinin ANK-2 > NK-11.2 nM
[βAla8]NKA(4-10)NK-210 nM
SenktideNK-3Inactive at 10 µM

Table 2: Inhibitory Activity of NK-1 Receptor Antagonists against Septide-Induced Contraction in Guinea Pig Ileum

AntagonistAgonistpA2 Value (Negative log of the molar concentration of antagonist that produces a 2-fold shift in the agonist dose-response curve)
(+/-)-CP 96,345Septide9.24
(+/-)-CP 96,345[Sar9]SP sulphone8.17
GR 71251[Pro9]SP< 5
GR 71251Septide6.5
[DPro9, MeLeu10, Trp11]SPSeptide & [Pro9]SP6.6

Experimental Protocols

This section provides a detailed methodology for the isolation and preparation of the guinea pig ileum and the subsequent measurement of contractile responses to Substance P (6-11).

Materials and Reagents
  • Male Hartley guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Substance P (6-11) and other test compounds

  • Stock solutions of agonists and antagonists in appropriate solvents (e.g., distilled water, DMSO)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers and data acquisition software

Protocol for Guinea Pig Ileum Preparation and Assay
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Open the abdominal cavity and carefully excise a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.

    • Place the excised ileum segment in a petri dish containing fresh, oxygenated Tyrode's solution.

  • Preparation of Longitudinal Muscle Strips:

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Carefully thread the ileum onto a glass rod.

    • Using a cotton swab, gently stroke the surface of the ileum to separate and remove the longitudinal muscle layer from the underlying circular muscle and mucosa.

    • Cut the resulting longitudinal muscle strip into segments of approximately 1.5-2 cm in length.

  • Mounting the Tissue in the Organ Bath:

    • Tie one end of the ileum strip to a fixed hook at the bottom of the organ bath chamber and the other end to an isometric force transducer.

    • Fill the organ bath chamber with Tyrode's solution maintained at 37°C and continuously bubble with carbogen gas.

    • Apply an initial resting tension of approximately 1 gram to the tissue.

  • Equilibration and Stabilization:

    • Allow the tissue to equilibrate for at least 60 minutes under these conditions.

    • During the equilibration period, wash the tissue with fresh Tyrode's solution every 15-20 minutes to remove any endogenous substances.

  • Construction of Dose-Response Curves:

    • After equilibration, record a stable baseline.

    • Add the agonist (e.g., Substance P (6-11)) to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • For cumulative addition, add increasing concentrations of the agonist at regular intervals, allowing the response to each concentration to reach a plateau before adding the next.

    • For non-cumulative addition, add a single concentration of the agonist, record the peak response, and then wash the tissue thoroughly until the baseline is re-established before adding the next concentration.

    • Record the contractile response (in grams of tension) for each concentration.

  • Antagonist Studies:

    • To determine the effect of an antagonist, pre-incubate the tissue with the antagonist for a specific period (e.g., 20-30 minutes) before constructing the agonist dose-response curve in the presence of the antagonist.

    • Compare the agonist dose-response curve in the presence and absence of the antagonist to determine the nature of the inhibition (e.g., competitive, non-competitive) and to calculate the pA2 value for competitive antagonists.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or a high concentration of Substance P).

    • Plot the percentage response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Signaling Pathways and Visualizations

The contractile effect of Substance P (6-11) in the guinea pig ileum is mediated by the NK-1 receptor, a Gq/11-coupled receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.

Substance P (6-11) Signaling Pathway

Binding of Substance P (6-11) to the NK-1 receptor activates the Gαq subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, the other second messenger, activates protein kinase C (PKC), which can further modulate the contractile response and other cellular processes.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(6-11) Substance P (6-11) NK1R NK-1 Receptor SP(6-11)->NK1R Binds to G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on Ca2_cytosol Cytosolic Ca²⁺ SR->Ca2_cytosol Releases Ca²⁺ from Ca2_store Ca²⁺ Store Calmodulin Calmodulin Ca2_cytosol->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of Substance P (6-11) in guinea pig ileum smooth muscle.

Experimental Workflow

The following diagram illustrates the key steps involved in the guinea pig ileum bioassay for measuring Substance P (6-11) activity.

GuineaPigIleum_Workflow cluster_preparation Tissue Preparation cluster_assay Bioassay Procedure cluster_analysis Data Analysis Euthanasia Guinea Pig Euthanasia Dissection Ileum Dissection Euthanasia->Dissection Isolation Longitudinal Muscle Isolation Dissection->Isolation Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration DoseResponse Construct Dose-Response Curve Equilibration->DoseResponse Record Record Contractions DoseResponse->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50/pA2 Plot->Calculate

Caption: Experimental workflow for the guinea pig ileum bioassay.

References

Application Notes and Protocols for In Vivo Studies of Nociception Using Substance P (6-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1] Its C-terminal hexapeptide fragment, Substance P (6-11), has been shown to bind to the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P, and elicit biological effects, including the modulation of nociceptive pathways.[2] These application notes provide a comprehensive guide for the in vivo use of Substance P (6-11) in rodent models of nociception, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Substance P (6-11) and its analogues have been investigated for their potential analgesic or hyperalgesic effects. For instance, the pGlu6-substituted analogue of SP(6-11) has demonstrated analgesic activity in mice following intraperitoneal administration.[2] Conversely, intrathecal administration of Substance P and its fragments can lead to behaviors indicative of pain.[3][4] The varied effects often depend on the specific analogue, the route of administration, and the species being studied.

Mechanism of Action and Signaling Pathway

Substance P (6-11) exerts its effects primarily through the activation of the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor (GPCR). The NK-1R is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon binding of Substance P (6-11) to the NK-1R on nociceptive neurons in the dorsal horn of the spinal cord, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated NK-1R catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

  • Neuronal Sensitization: Activated PKC can then phosphorylate various downstream targets, including ion channels and receptors such as the NMDA receptor. This phosphorylation can lead to an increase in neuronal excitability and a lowered threshold for activation, contributing to central sensitization and enhanced pain perception.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(6-11) Substance P (6-11) NK-1R NK-1 Receptor SP(6-11)->NK-1R Binds GProtein Gq Protein NK-1R->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates NMDAR NMDA Receptor PKC->NMDAR Phosphorylates Sensitization Neuronal Sensitization (Increased Excitability) NMDAR->Sensitization Leads to

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effects of Substance P (6-11) and its analogues on nociception.

Table 1: Effects of Intrathecal Substance P (6-11) Analogues in Mice

CompoundDose (nmol)Nociceptive AssaySpeciesObserved EffectCitation
[D-His9]SP (6-11) analogue4.0Formalin Test (2.0%)MouseNo significant antinociception.
[D-His9]SP (6-11) analogue4.0Formalin Test (0.0625%)MouseSignificant reduction in early phase response.
[D-His9]SP (6-11) analogue2.0Capsaicin TestMouseSignificant inhibition of nociceptive response.
[D-His9]SP (6-11) analogue2.0Substance P-induced scratching/bitingMouseSelective decrease in SP-induced behaviors.
[D-Phe7, D-His9]SP (6-11)4.0NMDA-induced scratching/bitingMouseFailed to inhibit NMDA-induced responses.

Table 2: Effects of Intraperitoneal pGlu6(SP6-11) in Mice

CompoundRoute of AdministrationNociceptive AssaySpeciesObserved EffectCitation
pGlu6(SP6-11)IntraperitonealNot specifiedMouseActive (analgesic).

Table 3: Effects of Intrathecal Substance P in Rats (for Contextual Reference)

CompoundDoseNociceptive AssaySpeciesObserved EffectCitation
Substance P10 µgTail Flick TestRatDecreased reaction time at 1 minute post-injection.
Substance P0.1 - 100 µgTail Flick TestRatDose-dependent depression of tail-flick response (ED50: 1.5 µg).
Substance P5 - 20 µgHot Plate TestRatSlight increase in reaction latency.
Substance P3.25 nmolTail Flick TestRatDecrease in reaction time.

Experimental Protocols

The following are detailed protocols for common in vivo nociception assays that can be adapted for the study of Substance P (6-11). Note: Optimal doses for Substance P (6-11) in rats have not been extensively reported and should be determined empirically. Based on the available data for the parent compound and analogues, a starting dose range of 1-10 µg (intrathecal) for rats is suggested for initial dose-response studies.

Protocol 1: Intrathecal (i.t.) Injection in Rodents

This protocol describes the direct administration of substances into the subarachnoid space of the spinal cord.

Materials:

  • Substance P (6-11) (lyophilized)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10-50 µL) with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal restrainer (for conscious injections if applicable)

Procedure:

  • Preparation of Substance P (6-11) solution: Reconstitute lyophilized Substance P (6-11) in sterile saline or aCSF to the desired stock concentration. Further dilute to the final injection concentration immediately before use. Keep solutions on ice.

  • Animal Anesthesia: Anesthetize the animal (rat or mouse) with isoflurane. Shave a small area of fur over the lumbar region of the back.

  • Locating the Injection Site: Palpate the iliac crests of the pelvis. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Gently flex the animal's spine. Insert the 30-gauge needle at a 20-30 degree angle into the intervertebral space. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.

  • Administration: Slowly inject the desired volume (typically 5-10 µL for mice, 10-20 µL for rats) of the Substance P (6-11) solution.

  • Post-Injection Care: Withdraw the needle and return the animal to a clean cage. Monitor the animal until it has fully recovered from anesthesia. Observe for any adverse reactions.

Protocol 2: Hot Plate Test

This test measures the latency of a thermal pain reflex, which is indicative of supraspinally organized nociceptive responses.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Timer

  • Plexiglass cylinder to confine the animal on the hot plate

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Set Temperature: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).

  • Baseline Measurement: Gently place the animal on the hot plate within the plexiglass cylinder and immediately start the timer.

  • Observation: Observe the animal for nociceptive behaviors, such as licking a hind paw or jumping.

  • Latency Recording: Stop the timer at the first sign of a nociceptive response and record the latency.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.

  • Administration of Substance P (6-11): Administer Substance P (6-11) or vehicle control via the desired route (e.g., intrathecal as per Protocol 1).

  • Post-Treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test to measure changes in thermal sensitivity.

Protocol 3: Tail Flick Test

This assay assesses the latency of a spinal nociceptive reflex to a thermal stimulus.

Materials:

  • Tail flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the restrainer and testing environment to minimize stress-induced analgesia.

  • Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source.

  • Stimulus Application: Activate the heat source, which will apply a focused beam of heat to a specific point on the tail.

  • Latency Recording: The apparatus will automatically record the latency (in seconds) for the animal to flick its tail away from the heat source.

  • Cut-off Time: A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Administration of Substance P (6-11): Administer Substance P (6-11) or vehicle control.

  • Post-Treatment Measurements: At predetermined time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick test. A decrease in tail-flick latency suggests a hyperalgesic effect, while an increase suggests an analgesic effect.

Protocol 4: Formalin Test

This model assesses nociceptive responses to a persistent chemical stimulus and is characterized by two distinct phases of pain behavior.

Materials:

  • Formalin solution (e.g., 5% in saline)

  • Syringe with a 30-gauge needle

  • Observation chamber with mirrors for clear viewing of the animal's paws

  • Timer

Procedure:

  • Acclimatization: Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • Pre-treatment: Administer Substance P (6-11) or vehicle control at a predetermined time before the formalin injection (e.g., 10-15 minutes for intrathecal administration).

  • Formalin Injection: Briefly remove the animal from the chamber and inject a small volume of formalin solution (e.g., 50 µL for rats, 20 µL for mice) subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately return the animal to the chamber and start the timer. Observe and score the animal's nociceptive behaviors (e.g., flinching, licking, or biting the injected paw) over a period of 60 minutes. The scoring is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing the direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.

  • Data Analysis: The total time spent in nociceptive behaviors or the number of flinches is recorded for each phase and compared between treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo nociception study using Substance P (6-11).

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_formalin Formalin Test (Alternative) cluster_analysis Data Analysis and Conclusion Animal_Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Measurement (e.g., Hot Plate, Tail Flick) Animal_Acclimatization->Baseline Formalin_Admin Administration of Substance P (6-11) or Vehicle Animal_Acclimatization->Formalin_Admin SP_Preparation Substance P (6-11) Solution Preparation Administration Administration of Substance P (6-11) or Vehicle SP_Preparation->Administration SP_Preparation->Formalin_Admin Baseline->Administration Post_Treatment Post-Treatment Nociceptive Measurements (at various time points) Administration->Post_Treatment Data_Collection Data Collection and Compilation Post_Treatment->Data_Collection Formalin_Injection Formalin Injection Formalin_Admin->Formalin_Injection Observation Behavioral Observation (Phase 1 and Phase 2) Formalin_Injection->Observation Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion and Interpretation of Results Statistical_Analysis->Conclusion

Conclusion

Substance P (6-11) serves as a valuable pharmacological tool for investigating the role of the NK-1 receptor in nociceptive processing. By utilizing the detailed protocols and considering the quantitative data provided, researchers can effectively design and execute in vivo studies to explore the analgesic or hyperalgesic potential of this and related compounds. Careful dose-response studies are crucial, particularly in rats, to fully characterize the in vivo effects of Substance P (6-11) on different pain modalities.

References

Application Note: Quantitative Analysis of Substance P and its Fragments by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, encoded by the TAC1 gene.[1][2] It is a key mediator in pain transmission, inflammation, and various physiological processes.[2][3][4] SP exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor (NK1R), a G protein-coupled receptor (GPCR). The analysis of Substance P and its metabolic fragments is crucial for understanding its role in pathophysiology and for the development of novel therapeutics. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique for the quantitative analysis of neuropeptides in complex biological matrices. This application note provides a detailed protocol for the analysis of Substance P and its fragments using LC-MS/MS.

Biological Pathway: Substance P Signaling

Substance P mediates its biological effects by binding to the NK1 receptor. This interaction activates G protein-coupled signaling cascades, primarily the phospholipase C (PLC) pathway. Activation of PLC leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate Protein Kinase C (PKC). These events lead to complex downstream cellular responses, including neuronal excitation for pain signaling and the modulation of inflammatory responses.

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor G_protein Gq/11 G-Protein NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Downstream Downstream Effects (Pain Signaling, Inflammation) PKC->Downstream SP Substance P SP->NK1R

Caption: Substance P signaling pathway via the NK1 receptor.

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of Substance P and its fragments from biological matrices. Optimization may be required depending on the specific matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique is critical and depends on the complexity of the biological matrix.

  • For Plasma/Serum (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, e.g., (Tyr8)-SP) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • For Tissue Homogenates (e.g., Brainstem):

    • Homogenize the tissue sample in an acidic solution (e.g., 0.1% Trifluoroacetic Acid - TFA) on ice.

    • Heat the homogenate at 90°C for 10 minutes to inactivate endogenous proteases.

    • Centrifuge the sample at high speed (e.g., 7,659 x g for 30 minutes) using a molecular weight cut-off filter (e.g., 3-10 kDa) to remove larger proteins.

    • The filtrate can be directly injected or subjected to further solid-phase extraction (SPE) for cleanup and concentration if necessary.

Liquid Chromatography (LC) Parameters

Separation is typically achieved using reversed-phase chromatography. The following table summarizes example conditions.

ParameterCondition A (Microflow)Condition B (Analytical Flow)
Column HALO C18, 1.0 x 50 mmVydac C-18, 1.0 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 150 µL/min200 µL/min
Gradient 1-minute linear gradient from 5% to 90% B0-2 min: 0% B; 2-5 min: 0-25% B; 5-6 min: 25% B; 6-10 min: return to 0% B
Column Temp. Ambient or 35°C37°C
Injection Vol. 10 µL25 µL
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive mode (ESI+) is the preferred method for analyzing peptides like Substance P. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.0 kV
Nebulizer Gas Nitrogen, ~10 L/hr
Drying Gas Temp. 200-350°C
Detection Mode Multiple Reaction Monitoring (MRM)
Workflow Diagram

The overall analytical process from sample collection to data analysis is summarized below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Sample Collection (Plasma, Tissue, etc.) Precipitate 2. Protein Precipitation / Homogenization Collect->Precipitate Extract 3. Extraction & Reconstitution Precipitate->Extract LC 4. LC Separation (Reversed-Phase) Extract->LC ESI 5. Ionization (ESI+) LC->ESI MS 6. MS/MS Detection (MRM Mode) ESI->MS Process 7. Data Acquisition & Integration MS->Process Quant 8. Quantification (Calibration Curve) Process->Quant

Caption: General experimental workflow for LC-MS/MS analysis.

Quantitative Data and MS/MS Transitions

The table below provides MRM transitions and reported limits of quantification (LOQ) for Substance P and some of its common fragments. The doubly charged precursor ion ([M+2H]²⁺) is often selected for fragmentation due to its high abundance in the mass spectrum.

AnalyteMolecular WeightPrecursor Ion (m/z)Product Ion (m/z)LOQLinearity (r²)Reference
Substance P (1-11) 1347.6674.4600.0 / 254.45.85 ng/mL>0.99
Substance P (1-11) 1347.6674.5transitions optimized5-10 pg/mL>0.99
SP Fragment (1-4) 496.6249.270.0>2 nM>0.97
SP Fragment (1-7) 899.1450.5120.1<2 nM>0.97
SP Fragment (1-9) 1124.4563.2120.1<2 nM>0.97
SP Fragment (3-11) 1123.4562.7175.1<2 nM>0.97
SP Fragment (5-11) 825.0413.5175.1<2 nM>0.97

Note: The sensitivity and LOQ are highly dependent on the sample matrix, sample preparation efficiency, and the specific LC-MS/MS instrument used.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Substance P and its fragments. The combination of efficient sample preparation, optimized liquid chromatography, and highly selective tandem mass spectrometry provides a powerful tool for researchers in neuroscience and drug development. The provided protocols and parameters serve as a comprehensive starting point for method development and can be adapted to specific research needs.

References

Application Notes and Protocols for Substance P (6-11) in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation. The C-terminal hexapeptide fragment, Substance P (6-11) (SP (6-11)), retains significant biological activity, primarily through its interaction with the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1][2] Understanding the signaling cascades initiated by SP (6-11) is vital for the development of novel therapeutics targeting NK-1R-mediated pathways. This document provides detailed protocols for the preparation of SP (6-11) solutions and their application in common biological assays to assess cellular responses.

Data Presentation: Physicochemical Properties of Substance P and its Analogs

A clear understanding of the solubility and stability of SP (6-11) is paramount for accurate and reproducible experimental results. The following table summarizes key quantitative data for Substance P and a common analog.

CompoundSolventSolubilityStorage of Stock Solution
Substance PWater~0.80 mg/mL[3]Aliquot and store at -20°C for up to one month.[4]
5% Acetic Acid1 mg/mL[5]
DMSO100 mg/mLAliquot and store at -80°C for up to one year.
EthanolInsoluble
Antagonist G ([Arg6,D-Trp7,9,NmePhe8]-SP (6-11))DMSO~30 mg/mLStore at -20°C for ≥4 years as a solid. Aqueous solutions are not recommended for storage beyond one day.
Ethanol~20 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Substance P (6-11)

This protocol outlines the steps for reconstituting lyophilized SP (6-11) to prepare a stock solution. It is crucial to handle the peptide under sterile conditions to prevent contamination.

Materials:

  • Lyophilized Substance P (6-11)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

  • Dimethyl sulfoxide (DMSO), if required for the specific product

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized SP (6-11) and the desired solvent to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mM). If using DMSO, dissolve the peptide first in a small amount of DMSO and then dilute with an aqueous buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve the peptide in DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to SP (6-11) stimulation.

Materials:

  • Cells expressing the NK-1 receptor (e.g., HEK293-NK1R or CHO-K1-NK1R)

  • Cell culture medium

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Substance P (6-11) working solutions (prepared by diluting the stock solution in HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the NK-1 receptor-expressing cells into a 96-well black, clear-bottom microplate and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Stimulation: Inject the SP (6-11) working solutions at various concentrations (typically in the range of 1 nM to 10 µM) into the wells.

  • Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time (e.g., for 5-10 minutes) to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity from baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the SP (6-11) concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This protocol details a method to quantify the intracellular accumulation of cyclic AMP (cAMP) following the activation of the NK-1 receptor by SP (6-11).

Materials:

  • Cells expressing the NK-1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX)

  • Substance P (6-11) working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the NK-1 receptor-expressing cells into a 96-well microplate and culture to the desired confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.

  • Stimulation: Add SP (6-11) working solutions at various concentrations (typically in the range of 1 nM to 10 µM) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit to release the intracellular cAMP.

  • cAMP Quantification: Perform the cAMP assay following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the SP (6-11) concentration to create a dose-response curve and calculate the EC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for preparing SP (6-11) solutions and the signaling pathway activated by SP (6-11).

G cluster_prep Preparation of Substance P (6-11) Solutions Lyophilized SP (6-11) Lyophilized SP (6-11) Reconstitution Reconstitution Lyophilized SP (6-11)->Reconstitution Solvent (e.g., sterile water, DMSO) Solvent (e.g., sterile water, DMSO) Solvent (e.g., sterile water, DMSO)->Reconstitution Stock Solution (e.g., 1 mM) Stock Solution (e.g., 1 mM) Reconstitution->Stock Solution (e.g., 1 mM) Serial Dilution Serial Dilution Stock Solution (e.g., 1 mM)->Serial Dilution Storage at -20°C/-80°C Storage at -20°C/-80°C Stock Solution (e.g., 1 mM)->Storage at -20°C/-80°C Working Solutions (nM to µM range) Working Solutions (nM to µM range) Serial Dilution->Working Solutions (nM to µM range)

Caption: Workflow for the preparation of Substance P (6-11) solutions.

G cluster_pathway Substance P (6-11) Signaling Pathway SP (6-11) SP (6-11) NK-1 Receptor NK-1 Receptor SP (6-11)->NK-1 Receptor Gq Gq NK-1 Receptor->Gq Gs Gs NK-1 Receptor->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Ca2+ Ca²⁺ ER->Ca2+ release Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response PKA->Cellular Response

Caption: Substance P (6-11) signaling through the NK-1 receptor.

References

Application Notes and Protocols: Substance P (6-11) Induced Apoptosis Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, is traditionally associated with neurotransmission and inflammation. While full-length Substance P often promotes cancer cell proliferation and survival, specific fragments of this peptide have demonstrated contrasting, anti-proliferative effects. This document focuses on the C-terminal fragment Substance P (6-11) and its potent synthetic analog, [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11), also known as "antagonist G". Antagonist G, in particular, has been identified as a novel anti-cancer agent that induces apoptosis in cancer cells, with a well-documented mechanism in small cell lung cancer (SCLC).[1][2]

These application notes provide a comprehensive overview of the pro-apoptotic effects of Substance P (6-11) and its analog, antagonist G, on cancer cells. Detailed protocols for assessing this apoptotic activity are provided to facilitate further research and drug development in this promising area.

Key Findings and Data Presentation

The pro-apoptotic activity of Substance P fragments has been most extensively studied using the synthetic analog, antagonist G, in small cell lung cancer (SCLC) cell lines. In contrast, data on the unmodified Substance P (6-11) is less extensive but suggests inhibitory effects on the proliferation of certain cancer cells.[3]

Table 1: Efficacy of Antagonist G in Small Cell Lung Cancer (SCLC) Cell Lines[1][2]
Cell LineParameterValue (µM)
H69IC50 (Growth Inhibition)24.5 ± 1.5
EC50 (Apoptosis)5.9 ± 0.1
EC50 (JNK Activation)3.2 ± 0.1
H510IC50 (Growth Inhibition)38.5 ± 1.5
EC50 (Apoptosis)15.2 ± 2.7
EC50 (JNK Activation)15.2 ± 2.7
Table 2: Quantitative Apoptotic Effects of Antagonist G in SCLC Cells
Cell LineTreatmentApoptosis (%)Fold Increase in ROS
H69Control10.5 ± 4.2-
25 µM Antagonist G37.1 ± 5.4Not Specified
100 µM Antagonist GNot Specified6.2
Table 3: Proliferative Inhibition by Unmodified Substance P Fragments in 4T1 Mouse Breast Cancer Cells
Peptide FragmentConcentration RangeEffect
Substance P (6-11)0.001 - 100 nMInhibition of proliferation
Substance P (4-11)0.001 - 100 nMInhibition of proliferation
Substance P (1-7)0.001 - 100 nMNo effect on proliferation
Full-length Substance P0.001 - 100 nMNo effect on proliferation

Signaling Pathways

The pro-apoptotic mechanism of antagonist G in SCLC cells has been elucidated to involve the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade. Antagonist G has been shown to stimulate basal G-protein activity in SCLC cell membranes, which is a likely initiating event for ROS production.

cluster_cell Cancer Cell Antagonist_G Antagonist G ([Arg6,D-Trp7,9,NmePhe8]-SP(6-11)) G_Protein G-Protein Activation Antagonist_G->G_Protein ROS Increased Reactive Oxygen Species (ROS) G_Protein->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Figure 1. Signaling pathway of Antagonist G-induced apoptosis in SCLC cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of Substance P (6-11) and its analogs.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the impact of Substance P fragments on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., H69, H510, 4T1)

  • Complete culture medium

  • Substance P (6-11) or antagonist G

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Substance P (6-11) or antagonist G in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test peptides. Include a vehicle control (medium without peptide).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Substance P (6-11) (Various Concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F

Figure 2. Experimental workflow for the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of Substance P (6-11) or antagonist G for the specified time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

cluster_workflow Annexin V/PI Staining Workflow A Cell Treatment & Harvesting B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Figure 3. Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-JNK, anti-phospho-JNK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Substance P (6-11) and its synthetic analog, antagonist G, represent a compelling area of cancer research. While antagonist G has shown potent pro-apoptotic activity in SCLC through a ROS-JNK mediated pathway, the effects of unmodified Substance P (6-11) are less defined but indicate anti-proliferative potential. The provided protocols offer a robust framework for researchers to further investigate the therapeutic utility of these peptides in various cancer models. Future studies should aim to elucidate the precise mechanism of unmodified Substance P (6-11) and expand the investigation to a broader range of cancer cell types to fully realize the clinical potential of these compounds.

References

Application Notes: Calcium Imaging for Substance P (6-11) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a member of the tachykinin family that plays a significant role in pain, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2][3] Substance P (6-11) is a C-terminal fragment of Substance P that also acts as an agonist at the NK-1R.[1] Notably, Substance P (6-11) demonstrates biased agonism; while it potently stimulates Gq-mediated calcium signaling, it is less effective at engaging Gs-mediated cAMP accumulation compared to the full-length Substance P. This makes it a valuable tool for dissecting the specific contributions of the Gq pathway in NK-1R signaling.

Activation of the NK-1R by agonists like Substance P (6-11) leads to the coupling of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux is a critical second messenger that can be sensitively measured using fluorescent calcium indicators, providing a robust method for studying NK-1R activation.

These application notes provide a framework for utilizing calcium imaging assays to characterize the signaling of Substance P (6-11) at the NK-1R.

Signaling Pathway Visualization

The canonical signaling pathway for Substance P (6-11)-induced calcium mobilization is initiated by its binding to the NK-1 receptor, a GPCR. This interaction activates the Gαq protein, which subsequently stimulates Phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG. IP3 then binds to the IP3 receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is the signal detected in calcium imaging assays.

SP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum SP Substance P (6-11) NK1R NK-1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cyto ↑ [Ca²⁺]i Ca_er Ca²⁺ Store IP3R->Ca_er Opens Ca_er->Ca_cyto Release

Substance P (6-11) Gq-mediated calcium signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Substance P and its fragments acting on the NK-1 receptor, as well as typical reagents used in calcium flux assays.

Table 1: Agonist Potency at the NK-1 Receptor

AgonistAssay TypeCell Line / TissueEC50Citation
Substance PInositol Phosphate AccumulationCOS-1 (rat NK1R)0.05 ± 0.02 nM
Substance PCa2+ MobilizationHEK293 (human NK1R)~3.16 nM (-log EC50 8.5)
Substance PShape ChangeRabbit Platelets3 nM
Ac[Arg6,Sar9,Met(O2)11]-SP(6-11)Shape ChangeRabbit Platelets6 nM
Septide ([pGlu6,Pro9]SP(6-11))Inositol Phosphate AccumulationCOS-1 (rat NK1R)5 ± 2 nM

Note: EC50 values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.

Table 2: Common Reagents for Calcium Flux Assays

ReagentStock Conc.Working Conc.Purpose
Fluo-4 AM~1 mM in DMSO2-5 µMFluorescent Ca2+ indicator dye.
Pluronic F-12710-20% in DMSO0.02-0.04%Dispersing agent to aid Fluo-4 AM loading.
Probenecid250 mM2.5 mMInhibits organic anion transporters to prevent dye leakage.
Substance P (6-11)1-10 mM in DMSO/H2O1 pM - 10 µMAgonist for NK-1R stimulation.
HBSS/Assay Buffer1X1XBalanced salt solution for cell viability during the assay.

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well plate format using a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure Substance P (6-11)-induced calcium flux in cells expressing the NK-1 receptor (e.g., HEK293-NK1R or CHO-NK1R).

Experimental Workflow Visualization

Assay_Workflow Day1 Day 1: Cell Seeding Plate cells (e.g., HEK293-NK1R) in 96/384-well plates. Incubate overnight (37°C, 5% CO₂). Day2_Load Day 2: Dye Loading Prepare Fluo-4 AM loading buffer. Replace media with dye solution. Incubate for 1 hour at 37°C, then 30 min at room temperature. Day1->Day2_Load Day2_Read Day 2: Fluorescence Reading Place both plates in the reader. Establish baseline fluorescence. Add compound and measure kinetic fluorescence response (Ex/Em ~490/525 nm). Day2_Load->Day2_Read Day2_Compound Day 2: Compound Plate Prep Prepare serial dilutions of Substance P (6-11) in assay buffer in a separate plate. Day2_Compound->Day2_Read Analysis Data Analysis Calculate ΔF/F or Max-Min RFU. Plot dose-response curve. Determine EC50 value. Day2_Read->Analysis

Workflow for a high-throughput calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human NK-1R

  • Cell Culture Medium (e.g., DMEM, 10% FBS)

  • Black-wall, clear-bottom 96-well or 384-well microplates

  • Substance P (6-11) peptide

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Anhydrous DMSO

  • Fluorescent plate reader with liquid handling capabilities

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count HEK293-NK1R cells.

    • Seed cells into black-wall, clear-bottom microplates at a density of 40,000–80,000 cells/well for 96-well plates or 10,000–20,000 cells/well for 384-well plates.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Reagent Preparation (Day 2):

    • 1 mM Fluo-4 AM Stock: Dissolve 50 µg Fluo-4 AM in ~44 µL of high-quality DMSO.

    • 10% Pluronic F-127 Stock: Dissolve Pluronic F-127 in DMSO.

    • 250 mM Probenecid Stock: Dissolve probenecid in 1M NaOH and buffer with HBSS/HEPES.

    • Dye Loading Buffer: Prepare fresh. For 10 mL, add 20-50 µL of 1 mM Fluo-4 AM stock and 100 µL of 250 mM Probenecid to 10 mL of Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04%. Vortex to mix.

    • Compound Plate: Perform serial dilutions of Substance P (6-11) in Assay Buffer at 4X the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO in buffer).

  • Dye Loading (Day 2):

    • Aspirate the cell culture medium from the cell plate.

    • Gently wash each well once with 100 µL of Assay Buffer.

    • Add 50-100 µL of Dye Loading Buffer to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Calcium Flux Measurement (Day 2):

    • Set the plate reader to excite at ~490 nm and measure emission at ~525 nm.

    • Program the instrument to take kinetic readings (e.g., one reading every 1-2 seconds for 2-3 minutes).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument's liquid handler to add the Substance P (6-11) dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence signal immediately after compound addition to capture the transient calcium peak.

Data Analysis:

  • Response Calculation: For each well, calculate the change in fluorescence. This can be the maximum fluorescence intensity minus the baseline fluorescence intensity (Max-Min) or the ratio of the change in fluorescence to the baseline (ΔF/F).

  • Dose-Response Curve: Normalize the data (e.g., setting the maximum agonist response to 100% and vehicle to 0%). Plot the normalized response against the logarithm of the agonist concentration.

  • EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Substance P (6-11) that elicits 50% of the maximal response.

References

Troubleshooting & Optimization

Technical Support Center: Improving Substance P (6-11) Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of the Substance P (6-11) peptide in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Substance P (6-11).

Issue 1: Rapid Degradation of Substance P (6-11) in Aqueous Solution

Question: My Substance P (6-11) solution is losing activity much faster than expected. How can I identify the cause and prevent this degradation?

Answer:

Rapid degradation of Substance P (6-11) in solution is a common issue, primarily driven by enzymatic cleavage and chemical instability (e.g., hydrolysis and oxidation). The rate of degradation is highly dependent on factors like pH, temperature, and the presence of proteases.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate pH The stability of Substance P and its fragments is pH-dependent. For instance, a modified antagonist analogue of Substance P (6-11) exhibits maximum stability around pH 4.2.[1] Operating at a suboptimal pH can accelerate hydrolysis. Solution: Conduct a pH-rate stability study to determine the optimal pH for your specific Substance P (6-11) peptide. This typically involves preparing solutions in a range of buffers and monitoring the peptide concentration over time using HPLC.
Enzymatic Degradation If your solution is not sterile or contains components from biological samples (e.g., serum, cell lysates), proteases will rapidly degrade the peptide. Substance P is susceptible to cleavage by various enzymes, including metalloendopeptidases.[2] Solution: 1. Work under sterile conditions and use sterile buffers. 2. If applicable, add a broad-spectrum protease inhibitor cocktail to your solution. For metalloproteases, a chelating agent like EDTA can be effective.[3]
Oxidation The Methionine residue at position 11 of Substance P is susceptible to oxidation, which can reduce its biological activity. This can be catalyzed by trace metals or exposure to oxygen. Solution: 1. Prepare solutions using degassed buffers. 2. Purge the headspace of your storage vials with an inert gas like nitrogen or argon. 3. Consider adding antioxidants such as methionine or ascorbic acid to your formulation if compatible with your experimental design.
High Temperature Elevated temperatures significantly accelerate both chemical and enzymatic degradation.[1] Solution: Store stock solutions and working solutions at appropriate low temperatures. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[4]

Issue 2: Substance P (6-11) is Precipitating or Aggregating in My Solution

Question: I'm observing cloudiness or precipitation in my Substance P (6-11) solution. What is causing this and how can I resolve it?

Answer:

Peptide precipitation and aggregation can lead to a loss of active compound and inconsistent experimental results. This is often related to the peptide's intrinsic properties and its interaction with the solution environment.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
pH is Near the Isoelectric Point (pI) At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation and precipitation. Solution: Adjust the pH of your buffer to be at least 1-2 units away from the pI of Substance P (6-11).
High Peptide Concentration At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases. Solution: If your experimental design allows, work with lower peptide concentrations. If high concentrations are necessary, consider screening different formulation excipients to improve solubility.
Hydrophobic Interactions Substance P (6-11) contains hydrophobic residues that can contribute to self-association and aggregation. Solution: 1. For initial solubilization of the lyophilized powder, a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, can be effective. 2. Sonication can help to break up small aggregates and improve dissolution.
Buffer Composition High salt concentrations can sometimes lead to "salting out" of peptides. Solution: If you observe precipitation upon adding a high-salt buffer, try dissolving the peptide in a low-salt buffer or sterile water first, and then gradually adding it to your final buffer.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Substance P (6-11) in solution?

A1: The primary degradation pathways for Substance P (6-11) are enzymatic cleavage by proteases and chemical hydrolysis. The specific cleavage sites can vary depending on the enzymes present. For example, metalloendopeptidases are known to cleave Substance P and its fragments. Chemical hydrolysis can occur at various peptide bonds and is influenced by pH and temperature.

Q2: How can I improve the intrinsic stability of the Substance P (6-11) peptide itself?

A2: Several peptide engineering strategies can be employed to enhance the stability of Substance P (6-11):

  • Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage-susceptible sites can confer resistance to enzymatic degradation.

  • N-methylation: Methylating the nitrogen atom of a peptide bond can sterically hinder protease access.

  • Retro-Inverso Modification: Reversing the direction of a peptide bond can also increase resistance to proteolysis while potentially maintaining the side-chain topology necessary for biological activity.

Quantitative Impact of Modifications on a Substance P (6-11) Analogue:

PeptideModificationConditionHalf-life
Antagonist [Arg6, D-Trp7,9, MePhe8]-substance P {6-11}D-amino acid and N-methylationpH 4.2, 63°C150 days

Q3: What is the signaling pathway activated by Substance P (6-11)?

A3: Substance P (6-11) is a C-terminal fragment of Substance P and is known to bind to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The binding of Substance P and its active fragments to the NK-1 receptor primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). Substance P can also stimulate Gs-protein signaling, leading to the production of cyclic AMP (cAMP).

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (6-11) NK1R NK-1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Substance P (6-11) signaling via the NK-1 receptor.

Experimental Protocols

Protocol 1: pH-Rate Stability Study for Substance P (6-11) using RP-HPLC

This protocol outlines a general procedure to determine the optimal pH for Substance P (6-11) stability in solution.

1. Materials:

  • Lyophilized Substance P (6-11)

  • Sterile, HPLC-grade water

  • A series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-protein binding microcentrifuge tubes

  • Calibrated pH meter

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare a series of sterile-filtered buffers (e.g., at pH 3, 4, 5, 6, 7, and 8) at the desired ionic strength.

  • Peptide Stock Solution: Carefully prepare a concentrated stock solution of Substance P (6-11) in sterile water or a suitable low-pH buffer where it is most stable. Determine the concentration accurately.

  • Sample Preparation: Dilute the peptide stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system to determine the initial peptide concentration.

  • Incubation: Incubate the remaining aliquots at a constant, elevated temperature (e.g., 37°C or 40°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each pH sample and analyze by HPLC.

  • HPLC Analysis:

    • Use a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 65% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The peak area of the intact peptide is proportional to its concentration.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the percentage of the remaining peptide against time.

    • The slope of the resulting line will be the negative of the observed degradation rate constant (k_obs).

    • Calculate the half-life (t_1/2) for each pH using the equation: t_1/2 = 0.693 / k_obs.

    • Plot the log(k_obs) versus pH to identify the pH of maximum stability (the lowest point on the curve).

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffers (Range of pH values) C Dilute Stock into Each Buffer A->C B Prepare Peptide Stock Solution B->C D T0 HPLC Analysis (Initial Concentration) C->D E Incubate Samples (Constant Temperature) D->E F Time-Point HPLC Analysis E->F G Repeat F at Multiple Time Points F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Degradation Rate (k_obs) H->I J Calculate Half-Life (t_1/2) I->J K Plot log(k_obs) vs. pH to Find Optimal Stability J->K

Workflow for a pH-rate stability study.

References

Technical Support Center: Preventing Enzymatic Degradation of Substance P (6-11) In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (6-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of this peptide in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (6-11) and why is its stability in vitro a concern?

Substance P (6-11) is a C-terminal hexapeptide fragment of the neuropeptide Substance P. It is biologically active and interacts with neurokinin (NK) receptors. Its stability in vitro is a significant concern because it is susceptible to rapid degradation by various proteases present in biological samples, such as cell culture media, tissue homogenates, and plasma. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: Which enzymes are primarily responsible for the degradation of Substance P (6-11) in vitro?

The primary enzymes responsible for the degradation of Substance P (6-11) are metalloendopeptidases.[1] Neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11) is a key enzyme in this process.[2] Other peptidases present in serum and tissue preparations can also contribute to its degradation.

Q3: What are the common cleavage sites in Substance P (6-11)?

Studies have identified several cleavage sites within the Substance P (6-11) sequence. In hypothalamic slice systems, the major cleavage occurs between Phe8-Gly9, with minor cleavage sites between Phe7-Phe8 and Gly9-Leu10.[1] In rat parotid slice systems, the primary cleavage site is between Gly9-Leu10, with a minor site at Phe7-Phe8.[1]

Q4: How can I prevent the enzymatic degradation of Substance P (6-11) in my experiments?

There are several strategies to prevent the degradation of Substance P (6-11):

  • Use of Protease Inhibitors: Incorporating a cocktail of protease inhibitors is the most common and effective method. Specific inhibitors targeting metalloendopeptidases are crucial.

  • Use of Modified Peptide Analogs: Synthetically modified analogs of Substance P (6-11) with increased resistance to enzymatic cleavage can be used.

  • Control of Experimental Conditions: Optimizing factors like pH, temperature, and incubation time can help minimize degradation.

Troubleshooting Guide

Issue 1: Rapid loss of Substance P (6-11) activity or concentration in my in vitro assay.

Potential Cause Troubleshooting Steps
Enzymatic Degradation 1. Add a metallopeptidase inhibitor: Use specific inhibitors like Phosphoramidon or Thiorphan for Neutral Endopeptidase (NEP). A broad-spectrum metallopeptidase inhibitor like GM6001 can also be effective.[3] 2. Use a general protease inhibitor cocktail: Ensure the cocktail is fresh and used at the recommended concentration. Cocktails containing EDTA can also help by chelating metal ions essential for metallopeptidase activity. 3. Heat-inactivate enzymes: If your experimental design allows, heat-inactivating the serum or tissue extract (e.g., 56°C for 30 minutes) can denature many proteases. However, be aware this can also affect other proteins of interest.
Adsorption to Surfaces 1. Use low-binding labware: Utilize siliconized or low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a carrier protein: Adding a small amount of a non-interfering protein like bovine serum albumin (BSA) (e.g., 0.1%) to your buffers can help prevent adsorption.
Incorrect Storage 1. Aliquot and store properly: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. 2. Use appropriate buffers for reconstitution: Reconstitute in sterile, pH-neutral buffers. For long-term storage in solution, consider buffers with a slightly acidic pH (around 4-5) where the peptide may be more stable.

Issue 2: My protease inhibitors are not effectively preventing degradation.

Potential Cause Troubleshooting Steps
Incorrect Inhibitor or Concentration 1. Verify inhibitor specificity: Ensure the inhibitor you are using is effective against metalloendopeptidases. 2. Optimize inhibitor concentration: The required concentration can vary depending on the amount of enzymatic activity in your sample. Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Consider a combination of inhibitors: A single inhibitor may not be sufficient. Using a cocktail of inhibitors with different mechanisms of action can be more effective.
Inhibitor Instability 1. Check inhibitor shelf-life and storage: Ensure your inhibitors are not expired and have been stored correctly according to the manufacturer's instructions. 2. Prepare fresh inhibitor solutions: Prepare inhibitor stock solutions fresh on the day of the experiment.
Presence of Other Degrading Enzymes 1. Broaden inhibitor cocktail: If a specific metallopeptidase inhibitor is not sufficient, it's possible other classes of proteases are present. Use a broad-spectrum protease inhibitor cocktail that targets serine, cysteine, and other proteases.

Quantitative Data on Inhibitors

The following table summarizes the effectiveness of various inhibitors in preventing the degradation of Substance P and its fragments.

InhibitorTarget Enzyme ClassPeptideSystemConcentration% InhibitionReference
p-ChloromercuriphenylsulfonateMetalloendopeptidase[p-Glu6]Substance P (6-11)Hypothalamic slices1 mM77%
p-ChloromercuribenzoateMetalloendopeptidase[p-Glu6]Substance P (6-11)Hypothalamic slices1 mM67%
PhosphoramidonNeutral EndopeptidaseSubstance PRat diencephalon slices1 µM40-50%
IBH-Phe-Phe-Gly-NHOHSubstance P-degrading enzymeSubstance PRat diencephalon slices20 µM40-50%
Phosphoramidon + IBH-Phe-Phe-Gly-NHOHMultiple peptidasesSubstance PRat diencephalon slices1 µM + 20 µM75-80%
GM6001 (Galardin)Matrix MetalloproteinasesSubstance PMouse spinal cord lysate100 µM~50% (prevents SP loss)

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Substance P (6-11) using HPLC

This protocol provides a general framework for assessing the stability of Substance P (6-11) in the presence of a biological matrix (e.g., cell lysate, serum).

Materials:

  • Substance P (6-11) peptide

  • Biological matrix (e.g., rat brain homogenate, human serum)

  • Protease inhibitors (e.g., Phosphoramidon, GM6001, EDTA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Substance P (6-11) (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in reaction buffer).

    • Prepare stock solutions of protease inhibitors at 100x the final desired concentration.

    • Prepare the biological matrix. If using tissue, homogenize in reaction buffer on ice and centrifuge to clarify. Determine the protein concentration of the supernatant.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, biological matrix (e.g., to a final protein concentration of 0.1-1 mg/mL), and the protease inhibitor(s) or vehicle control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitors to take effect.

    • Initiate the reaction by adding Substance P (6-11) to a final concentration of, for example, 100 µM.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of quenching solution (10% TFA). This will stop the enzymatic activity and precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide and its fragments using a gradient of mobile phase B (e.g., 5-60% over 20 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • The peak corresponding to intact Substance P (6-11) will decrease over time in samples without effective inhibition.

  • Data Analysis:

    • Quantify the peak area of the intact Substance P (6-11) at each time point.

    • Plot the percentage of remaining Substance P (6-11) against time to determine the degradation rate and the effectiveness of the inhibitors.

Visualizations

Logical Workflow for Troubleshooting Peptide Degradation

G Troubleshooting Workflow for Substance P (6-11) Degradation start Start: Unexpected Loss of Peptide Activity check_degradation Suspect Enzymatic Degradation? start->check_degradation add_inhibitors Add Protease Inhibitors (e.g., Phosphoramidon, GM6001) check_degradation->add_inhibitors Yes check_storage Review Storage and Handling - Aliquoting? - Freeze-thaw cycles? - Correct temperature? check_degradation->check_storage No problem_persists Problem Persists add_inhibitors->problem_persists check_storage->problem_persists check_adsorption Consider Adsorption to Surfaces - Use low-binding tubes? - Carrier protein needed? check_adsorption->problem_persists problem_solved Problem Resolved problem_persists->check_adsorption Degradation unlikely optimize_inhibitors Optimize Inhibitor Cocktail - Increase concentration? - Use a broader spectrum mix? problem_persists->optimize_inhibitors Degradation still suspected optimize_inhibitors->problem_solved recheck_protocol Re-evaluate Experimental Protocol - Buffer pH? - Incubation time/temp? optimize_inhibitors->recheck_protocol Still an issue recheck_protocol->problem_solved

Caption: A flowchart for troubleshooting the loss of Substance P (6-11) activity.

Simplified Signaling Pathway of Substance P (6-11)

G Simplified Signaling of Substance P (6-11) SP611 Substance P (6-11) NK1R Neurokinin-1 Receptor (NK1R) SP611->NK1R Binds to G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_activation Cellular_response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: A simplified diagram of the Substance P (6-11) signaling cascade.

Experimental Workflow for In Vitro Stability Assay

G Workflow for In Vitro Stability Assay of Substance P (6-11) prep_reagents 1. Prepare Reagents - SP (6-11) stock - Biological matrix - Inhibitor stocks setup_reaction 2. Set Up Reaction - Buffer + Matrix + Inhibitor - Pre-incubate at 37°C prep_reagents->setup_reaction start_reaction 3. Initiate Reaction - Add SP (6-11) setup_reaction->start_reaction incubate_sample 4. Incubate and Sample - Take aliquots at time points start_reaction->incubate_sample quench_reaction 5. Quench Reaction - Add TFA to aliquots incubate_sample->quench_reaction prep_hplc 6. Prepare for HPLC - Centrifuge - Collect supernatant quench_reaction->prep_hplc hplc_analysis 7. HPLC Analysis - Inject supernatant - Run gradient prep_hplc->hplc_analysis data_analysis 8. Analyze Data - Quantify peak area - Plot degradation curve hplc_analysis->data_analysis

Caption: A step-by-step workflow for conducting an in vitro stability assay.

References

Substance P (6-11) Solubility & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and troubleshooting of Substance P (6-11) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Substance P (6-11)?

Substance P (6-11) is a peptide fragment that can present solubility challenges in aqueous buffers. While it is soluble in water, achieving high concentrations can be difficult, and its stability in solution is a significant concern. For consistent results, it is often recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it into the desired aqueous buffer.

Q2: Which aqueous buffers are recommended for Substance P (6-11)?

Q3: My Substance P (6-11) is not dissolving in my aqueous buffer. What should I do?

If you encounter solubility issues, consider the following troubleshooting steps:

  • Use an Organic Solvent: First, dissolve the peptide in a minimal amount of DMSO to create a concentrated stock solution.

  • Gentle Agitation: After adding the solvent, gently vortex or sonicate the vial to aid dissolution.

  • Stepwise Dilution: Slowly add the aqueous buffer to the concentrated stock solution while gently mixing.

  • pH Adjustment: The pH of the final solution can influence solubility. Ensure the final pH is within a range suitable for your experiment and the peptide's stability, typically neutral for cell-based assays.

Q4: How should I store Substance P (6-11) solutions?

Stock solutions of Substance P (6-11) in an organic solvent like DMSO can be stored at -20°C or -80°C for several months. Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it is recommended to store it at 4°C for no more than 24 hours.[2] Avoid repeated freeze-thaw cycles for all solutions.

Q5: What are the main causes of Substance P (6-11) degradation in solution?

The primary degradation pathway for Substance P and its fragments is the oxidation of the methionine residue.[3] This process is accelerated in aqueous solutions at neutral or alkaline pH and at room temperature. Proteolytic degradation by enzymes can also occur, especially in biological samples like plasma or cell culture media containing serum.[1][4]

Troubleshooting Guide: Solubility and Stability Issues

This section provides a systematic approach to identifying and resolving common problems encountered when working with Substance P (6-11).

Problem 1: Lyophilized Powder Does Not Dissolve
Possible Cause Suggested Solution
Inappropriate Solvent The peptide may have low solubility directly in the aqueous buffer. First, attempt to dissolve the peptide in a small volume of DMSO to create a stock solution, then dilute this stock into your aqueous buffer.
Insufficient Mixing Ensure thorough but gentle mixing. Briefly vortex or sonicate the solution. Allow the vial to sit at room temperature for 15-30 minutes to fully dissolve.
Low Temperature Ensure both the lyophilized peptide vial and the solvent are at room temperature before mixing.
Problem 2: Precipitate Forms After Dissolving in Aqueous Buffer
Possible Cause Suggested Solution
Aggregation Peptides can self-associate and aggregate, especially at high concentrations or near their isoelectric point. Prepare a more dilute solution. Consider preparing the stock solution in an organic solvent and diluting it just before use.
"Salting Out" High salt concentrations in the buffer can reduce peptide solubility. Try dissolving the peptide in a low-salt buffer or sterile water first, then adding it to your final, higher-salt buffer.
pH of the Final Solution The pH of the buffer can affect the net charge of the peptide and its solubility. Ensure the final pH is appropriate. Substance P has been noted to aggregate at pH values above 10.
Problem 3: Loss of Biological Activity
Possible Cause Suggested Solution
Oxidation The methionine residue is prone to oxidation. Prepare solutions using degassed, oxygen-free buffers. Consider using a more stable analog if oxidation is a persistent issue.
Degradation in Aqueous Solution Aqueous solutions of Substance P (6-11) can be unstable. Prepare working solutions fresh for each experiment. For storage, use aliquots of a stock solution in an organic solvent at -80°C.
Adsorption to Surfaces Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding tubes and pipette tips. Adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to the buffer can also help reduce adsorption.

Quantitative Data Summary

Direct comparative studies on the solubility of Substance P (6-11) in different aqueous buffers are limited. The following table summarizes available qualitative and semi-quantitative data.

Solvent/BufferConcentrationTemperatureObservations & Recommendations
Water1 mg/mLRoom TempSoluble, but stability is a concern.
0.1% Formic Acid in Water100 µM4°CUsed for preparing stable stock solutions for LC-MS/MS analysis.
PBS (pH 7.4)Not Specified37°CRadio-labeled analogs have shown stability in PBS. However, for the unmodified peptide, prepare fresh due to oxidation risk.
TRIS bufferNot SpecifiedNot SpecifiedTRIS buffer can interact with the peptide backbone and may stabilize proteins in some cases.
DMSO>10 mMRoom TempRecommended for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Substance P (6-11)

Materials:

  • Lyophilized Substance P (6-11)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, TRIS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes in a desiccator to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • For long-term storage, aliquot the DMSO stock solution into single-use volumes in low-protein-binding tubes and store at -80°C.

  • For working solutions, dilute the DMSO stock solution into your aqueous buffer or cell culture medium to the final desired concentration immediately before use.

Protocol 2: Preparation of an Aqueous Working Solution

Procedure:

  • Thaw a single-use aliquot of the Substance P (6-11) DMSO stock solution at room temperature.

  • Determine the volume of aqueous buffer needed to achieve the final desired concentration.

  • Add the appropriate volume of the DMSO stock solution to the aqueous buffer. It is recommended to add the DMSO stock to the buffer rather than the other way around to avoid precipitation.

  • Gently mix the solution by inverting the tube or by gentle vortexing.

  • Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions for extended periods.

Visualizations

Troubleshooting Workflow for Substance P (6-11) Solubility Issues

G Troubleshooting Workflow for Substance P (6-11) Solubility cluster_start cluster_dissolution Dissolution Steps cluster_check Verification cluster_solution Solutions & Outcomes start Start: Lyophilized Substance P (6-11) dissolve_water Attempt to dissolve in sterile, nuclease-free water or low-salt buffer start->dissolve_water check_solubility Is the peptide fully dissolved? dissolve_water->check_solubility Check for clarity dissolve_dmso If insoluble, dissolve in a minimal volume of DMSO to create a stock solution dilute_buffer Slowly dilute DMSO stock into the final aqueous buffer dissolve_dmso->dilute_buffer check_precipitation Does a precipitate form over time? dilute_buffer->check_precipitation check_solubility->dissolve_dmso No success Solution is ready for use. Prepare fresh and use immediately. check_solubility->success Yes check_precipitation->success No troubleshoot_aggregation Troubleshoot Aggregation: - Lower concentration - Check buffer pH - Add carrier protein (e.g., 0.1% BSA) check_precipitation->troubleshoot_aggregation Yes troubleshoot_saltingout Troubleshoot Salting Out: - Use a lower salt concentration buffer check_precipitation->troubleshoot_saltingout Yes, in high salt buffer troubleshoot_aggregation->dilute_buffer Retry with modifications failure Consider peptide quality or alternative solvent system troubleshoot_aggregation->failure troubleshoot_saltingout->dilute_buffer Retry with modifications troubleshoot_saltingout->failure

Caption: A step-by-step workflow for dissolving and troubleshooting Substance P (6-11).

Signaling Pathway of Substance P (6-11) via the NK-1 Receptor

G Substance P (6-11) Signaling via NK-1 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (6-11) NK1R NK-1 Receptor SP->NK1R Binds to Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates Akt Akt Pathway Gq->Akt Activates via PI3K AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellResponse Cellular Responses (Proliferation, Inflammation) Ca2->CellResponse MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK Modulates PKA->CellResponse MAPK->CellResponse Akt->CellResponse

References

effect of pH and temperature on Substance P (6-11) stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Substance P (6-11). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Substance P (6-11) in aqueous solutions?

A1: Substance P (6-11) exhibits maximum stability in acidic conditions. Specifically, a systematic study on an antagonist analog, [Arg6, D-Trp7,9, MePhe8]-substance P {6-11}, found that the peptide shows its maximum stability at approximately pH 4.2.[1]

Q2: How does temperature affect the stability of Substance P (6-11)?

A2: Temperature significantly influences the degradation rate of Substance P (6-11). At its optimal pH of 4.2, the half-life of an antagonist analog was determined to be 150 days at 63°C.[1] It is crucial to note that stability will be considerably higher at lower temperatures (e.g., 4°C or -20°C). For long-term storage, freezing aliquoted stock solutions at -20°C is recommended, which can be stable for up to 3 months.[2]

Q3: What are the primary degradation pathways for Substance P (6-11)?

A3: The degradation of Substance P (6-11) is subject to both hydroxyl- and proton-catalyzed reactions, indicating that both acidic and alkaline conditions can lead to degradation, with the minimum degradation occurring at pH 4.2.[1] Enzymatic degradation is also a significant factor in biological matrices, with metalloendopeptidases being responsible for cleavage at specific sites.[3]

Q4: What analytical methods are suitable for monitoring the stability of Substance P (6-11)?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective stability-indicating method for Substance P (6-11) and its analogs. Capillary zone electrophoresis, particularly with a dynamically coated capillary, has also been shown to provide excellent separation of the peptide from its degradation products.

Troubleshooting Guide

Issue 1: Rapid degradation of Substance P (6-11) in my experiment.

  • Potential Cause: Inappropriate pH of the buffer.

    • Solution: Ensure your aqueous solution is buffered to approximately pH 4.2 for maximal stability. Avoid neutral or alkaline buffers if the peptide is to be in solution for an extended period at elevated temperatures.

  • Potential Cause: High storage or experimental temperature.

    • Solution: For short-term storage, keep solutions at 4°C. For long-term storage, aliquot and freeze at -20°C or below. During experiments, minimize the time the peptide is exposed to high temperatures.

  • Potential Cause: Presence of proteases in the experimental system (e.g., cell culture media, biological fluids).

    • Solution: If working with biological samples, consider the addition of broad-spectrum protease inhibitors to prevent enzymatic degradation.

Issue 2: Difficulty in separating Substance P (6-11) from its degradation products using HPLC.

  • Potential Cause: Suboptimal HPLC method.

    • Solution: Develop a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

  • Potential Cause: Co-elution of degradation products.

    • Solution: Adjust the gradient profile, flow rate, or column temperature to improve resolution. Alternatively, consider a different analytical technique like capillary zone electrophoresis, which has been shown to provide better separation for this peptide and its degradation products.

Quantitative Data Summary

The following table summarizes the degradation kinetics of an antagonist analog of Substance P (6-11) under various conditions.

ParameterConditionValueReference
Optimal pH 63°C in aqueous solution~4.2
Half-life (t½) pH 4.2, 63°C150 days
Effect of Ionic Strength Acidic mediaIncreased degradation rate with increasing ionic strength
Effect of Ionic Strength Alkaline mediaDecreased degradation rate with increasing ionic strength
Effect of Buffers Acetate, Phosphate, CarbonateIncreased degradation rate with increasing buffer concentration

Experimental Protocols

Protocol 1: Stability Analysis of Substance P (6-11) using RP-HPLC

This protocol is based on the methodology described for a Substance P (6-11) analog.

  • Sample Preparation:

    • Prepare stock solutions of Substance P (6-11) in a suitable solvent (e.g., 5% acetic acid).

    • Dilute the stock solution to the desired concentration in various aqueous buffers with different pH values (e.g., pH 2 to 12).

    • Incubate the samples at a constant temperature (e.g., 63°C) for a defined period.

    • At specified time points, withdraw aliquots and immediately cool them to stop further degradation. Store at -20°C until analysis.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation of the parent peptide from its degradation products.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at a wavelength where the peptide has significant absorbance (e.g., 214 nm or 280 nm).

    • Quantification: The concentration of the remaining Substance P (6-11) is determined by measuring the peak area and comparing it to a standard curve of the undegraded peptide. The degradation rate constant (k) and half-life (t½) can then be calculated.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (e.g., 5% Acetic Acid) prep2 Dilute in Buffers (Varying pH) prep1->prep2 prep3 Incubate at Constant Temperature prep2->prep3 prep4 Withdraw Aliquots at Time Points prep3->prep4 hplc1 Inject Sample onto RP-C18 Column prep4->hplc1 Analyze Samples hplc2 Gradient Elution (ACN/Water/Formic Acid) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Quantify Peak Area hplc3->hplc4 data1 Calculate Concentration of Remaining Peptide hplc4->data1 Process Data data2 Determine Degradation Rate Constant (k) data1->data2 data3 Calculate Half-life (t½) data2->data3

Caption: Workflow for assessing the stability of Substance P (6-11).

Degradation_Pathway SP Substance P (6-11) (Intact Peptide) Acid Proton-Catalyzed Degradation (Low pH) SP->Acid H+ Base Hydroxyl-Catalyzed Degradation (High pH) SP->Base OH- Enzyme Enzymatic Cleavage (Metalloendopeptidases) SP->Enzyme Proteases Products Degradation Products (Peptide Fragments) Acid->Products Base->Products Enzyme->Products

Caption: Major degradation pathways for Substance P (6-11).

References

Technical Support Center: Substance P (6-11) Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Substance P (6-11) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with Substance P (6-11) to ensure its stability?

A1: To maximize the stability of Substance P (6-11) in aqueous solutions, a slightly acidic pH is recommended. Studies on a closely related antagonist peptide, [Arg6, D-Trp7,9, MePhe8]-substance P (6-11), have shown maximum stability at approximately pH 4.2.[1] While the native peptide's stability profile may vary slightly, maintaining a pH in the acidic to neutral range is advisable to minimize degradation. For cell-based assays that require physiological conditions, it is crucial to use the buffer immediately after adding the peptide.

Q2: What is the predicted isoelectric point (pI) of Substance P (6-11) and how does it affect buffer choice?

Q3: How should I dissolve and store Substance P (6-11)?

A3: Lyophilized Substance P (6-11) should be stored at -20°C or colder. For reconstitution, use sterile, nuclease-free water or a low-salt buffer. To prepare a stock solution, briefly centrifuge the vial to ensure the powder is at the bottom. Dissolve the peptide in an appropriate solvent, such as sterile water or DMSO, to create a concentrated stock. This stock solution can then be diluted into your final experimental buffer just before use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no biological activity Peptide degradationPrepare fresh solutions of Substance P (6-11) for each experiment. If using a pre-made solution, ensure it has been stored correctly and for a limited time. Consider preparing the working solution in a buffer with a pH closer to 4.2 if the experimental design allows, or use it immediately if at physiological pH.
Incorrect buffer compositionVerify that the buffer components do not interfere with the assay. For instance, high salt concentrations can sometimes cause peptides to precipitate. Ensure all components are at the correct final concentrations.
Precipitation of the peptide pH of the final solutionSubstance P and its analogs can be prone to aggregation at certain pH values. Ensure your final buffer is within a neutral range (pH 7.0-7.4) where the peptide is generally most stable for biological assays.[3]
High salt concentrationPeptides can "salt out" of solutions with high ionic strength. Try dissolving the peptide in a low-salt buffer or sterile water first, and then add it to your final, higher-salt concentration medium.[3]
Issues with cell culture mediaComponents in complex cell culture media can sometimes lead to peptide precipitation. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration directly in the media immediately before the experiment.[3]
High background in ELISA Non-specific bindingEnsure adequate washing steps are performed as per the manufacturer's protocol. The use of a wash buffer, typically PBS with a mild detergent like Tween-20, is crucial.
Cross-reactivityVerify the specificity of the antibodies used in the ELISA kit for Substance P (6-11) versus the full-length Substance P or other fragments.
Inconsistent results in cell-based assays Buffer variabilityUse a consistent and well-defined buffer system for all experiments. A commonly used buffer for cell-based assays is Hank's Balanced Salt Solution (HBSS) supplemented with HEPES, BSA, and ascorbic acid at pH 7.4.
Protease activityIf working with cell lysates or in environments with potential protease activity, consider adding a protease inhibitor cocktail to your buffer.

Experimental Protocols and Buffer Compositions

Below are recommended buffer compositions for common experimental applications involving Substance P (6-11), derived from published research.

Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP Signaling)

These assays are typically performed at physiological pH to ensure optimal cell health and receptor function.

ComponentConcentrationPurpose
HBSS (Hank's Balanced Salt Solution)1XProvides a stable isotonic environment for cells.
HEPES20 mMBuffering agent to maintain pH at 7.4.
Bovine Serum Albumin (BSA)0.1% (protease-free)Reduces non-specific binding of the peptide to surfaces.
Ascorbic Acid0.01%Acts as an antioxidant to protect the peptide from oxidation.

Reference:

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in a multi-well plate prepare_buffer Prepare Assay Buffer (HBSS + HEPES + BSA + Ascorbic Acid, pH 7.4) prepare_peptide Prepare Substance P (6-11) stock solution wash_cells Wash cells with Assay Buffer add_dye Add indicator dye (e.g., for Ca2+) and incubate wash_cells->add_dye add_peptide Add Substance P (6-11) to wells add_dye->add_peptide measure_signal Measure signal (e.g., fluorescence) add_peptide->measure_signal analyze_data Analyze data and generate dose-response curves measure_signal->analyze_data

Caption: A typical workflow for a cell-based functional assay using Substance P (6-11).

Receptor Binding Assays

These assays aim to quantify the interaction between Substance P (6-11) and its receptor, typically the NK1 receptor.

ComponentConcentrationPurpose
Tris-HCl or HEPES50 mMBuffering agent to maintain pH at 7.4.
CaCl₂1 mMDivalent cation, may be required for receptor conformation/binding.
MgCl₂5 mMDivalent cation, may be required for receptor conformation/binding.
Bovine Serum Albumin (BSA)0.1% (w/v)Reduces non-specific binding.
Bacitracin40 µg/mlProtease inhibitor to prevent peptide degradation.
Chymostatin2 µg/mlProtease inhibitor.
Leupeptin4 µg/mlProtease inhibitor.

References:

Signaling Pathway of Substance P via the NK1 Receptor

G SP Substance P (6-11) NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade initiated by Substance P binding to the NK1 receptor.

Enzyme-Linked Immunosorbent Assay (ELISA)

For ELISAs, it is highly recommended to follow the specific instructions provided by the kit manufacturer. However, general-purpose buffers used in these kits are as follows:

Buffer TypeTypical CompositionPurpose
Coating Buffer Carbonate-Bicarbonate or PBSTo immobilize the antibody or antigen on the plate.
Wash Buffer PBS + 0.05% Tween-20To remove unbound reagents between steps.
Blocking Buffer PBS + 1-5% BSA or non-fat dry milkTo block non-specific binding sites on the plate.
Sample/Standard Diluent Often a proprietary buffer containing BSA and/or other proteinsTo dilute samples and standards to the appropriate concentration range.

Note: The exact formulation of diluents can be critical and is often optimized by the kit manufacturer.

References

Technical Support Center: Substance P (6-11) Purity Assessment by Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of analytical High-Performance Liquid Chromatography (HPLC) for the purity assessment of Substance P (6-11).

Frequently Asked Questions (FAQs)

Q1: What is Substance P (6-11) and why is its purity important?

A1: Substance P (6-11) is a hexapeptide fragment of the neuropeptide Substance P. Its purity is critical for accurate biological and pharmacological studies, as impurities can significantly alter its bioactivity and lead to misleading results in research and drug development.[1][2] Even minor impurities, such as truncated sequences or modified peptides, can have unpredictable biological effects.[3][4]

Q2: What are the common impurities found in synthetic Substance P (6-11)?

A2: Impurities in synthetic peptides like Substance P (6-11) can be categorized as process-related or degradation products.[5]

  • Process-related impurities arise during synthesis and include deletion sequences (e.g., truncated peptides), insertion sequences, and by-products from incomplete removal of protecting groups.

  • Degradation products can form during storage or handling. For a peptide containing methionine and arginine like Substance P (6-11), common degradation products include oxidized methionine (sulfoxide form) and deamidated forms. Racemization of amino acids is another potential degradation pathway.

Q3: What is a typical HPLC method for Substance P (6-11) purity analysis?

A3: A common method for analyzing Substance P fragments is reversed-phase HPLC (RP-HPLC) coupled with UV detection. A C18 column is frequently used. The mobile phase typically consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) and an organic modifier such as acetonitrile (ACN). A gradient elution is generally employed to separate the peptide from its impurities.

Q4: Which wavelength should be used for the UV detection of Substance P (6-11)?

A4: For the detection of peptides, UV absorbance is typically monitored at 210-230 nm, which corresponds to the absorbance of the peptide backbone. If the peptide contains aromatic residues, detection at 280 nm can also be used.

HPLC Methodologies and Data

Table 1: Example HPLC Parameters for Substance P Fragments Analysis
ParameterCondition 1Condition 2
Column Vydac C18, 5 µm, 1.0 x 50 mmJupiter Proteo, 4 µm, 250 x 10 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear ramp from 0% to 25% B over 3 minLinear ramp from 20% to 80% B over 20 min
Flow Rate 0.2 mL/min2.0 mL/min
Detection LC-MS/MSUV at 220 nm
Reference
Table 2: Common Impurities and Their Potential Origin
Impurity TypeDescriptionPotential Cause
Oxidation Addition of oxygen to methionine residues.Exposure to air or oxidative conditions.
Deamidation Hydrolysis of the C-terminal amide.Acidic or alkaline conditions.
Truncated Peptides Peptides missing one or more amino acids.Incomplete coupling during synthesis.
Deletion Peptides Peptides with an internal amino acid missing.Errors during solid-phase peptide synthesis.
Racemization Conversion of L-amino acids to D-amino acids.Harsh chemical conditions during synthesis.

Experimental Protocol: Purity Assessment of Substance P (6-11) by RP-HPLC

This protocol provides a general procedure for the purity assessment of Substance P (6-11). Method optimization may be required depending on the specific instrumentation and sample characteristics.

1. Materials and Reagents:

  • Substance P (6-11) sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column

2. Sample Preparation:

  • Accurately weigh a small amount of the Substance P (6-11) sample.

  • Dissolve the sample in an appropriate solvent, typically Mobile Phase A or a mixture of water and ACN, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% to 95% B (linear gradient)

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: Hold at 5% B (column re-equilibration)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of Substance P (6-11) using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Substance P (6-11) b Dissolve in Solvent a->b c Filter Sample b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g h Calculate % Purity g->h

Caption: Experimental workflow for Substance P (6-11) purity assessment by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Substance P (6-11).

Q: My peak shape is poor (tailing or fronting). What should I do?

A: Poor peak shape can be caused by several factors. Follow this troubleshooting workflow:

troubleshooting_peak_shape cluster_causes Potential Causes & Solutions start Poor Peak Shape col_issue Column Issues start->col_issue mob_phase_issue Mobile Phase Issues start->mob_phase_issue sample_issue Sample Issues start->sample_issue col_sol1 Check for column void or contamination. Flush or replace column. col_issue->col_sol1 Action mob_phase_sol1 Ensure proper pH and ionic strength. Adjust TFA/FA concentration. mob_phase_issue->mob_phase_sol1 Action sample_sol1 Sample overload? Inject a smaller volume or lower concentration. sample_issue->sample_sol1 Check sample_sol2 Sample solvent incompatible with mobile phase? Dissolve sample in mobile phase A. sample_sol1->sample_sol2 If not overloaded

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

Q: I am seeing unexpected peaks in my chromatogram. How do I identify them?

A: Unexpected peaks are likely impurities or degradation products.

  • Blank Injection: Inject your mobile phase/solvent blank to ensure the peaks are not from the system or solvent.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks. This is the most effective way to identify impurities like oxidized or truncated peptides.

  • Forced Degradation Study: Intentionally degrade a sample of Substance P (6-11) under acidic, basic, and oxidative conditions. Analyze the degraded samples by HPLC to see if any of the degradation product peaks match the retention times of your unknown peaks. This can help in identifying degradation pathways.

Q: My retention times are shifting between runs. What is the cause?

A: Retention time variability can be due to:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume wash is typically recommended.

  • Fluctuations in Temperature: Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the organic component can alter the composition and affect retention times.

  • Pump Issues: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

By following these guidelines and troubleshooting steps, you can effectively use analytical HPLC for the accurate purity assessment of Substance P (6-11).

References

troubleshooting Substance P (6-11) experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during experiments with Substance P (6-11), a C-terminal hexapeptide fragment of Substance P. It is intended for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (6-11) and what is its primary mechanism of action?

Substance P (6-11) is the C-terminal hexapeptide fragment of the neuropeptide Substance P.[1][2] It primarily acts as an agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[1][2] Binding of Substance P (6-11) to the NK-1 receptor typically activates a phosphatidylinositol-calcium second messenger system.[3] This interaction can lead to various cellular responses, including depolarization of motoneurons and hypotensive effects.

Q2: How should I properly store and handle Substance P (6-11)?

Proper storage and handling are critical to maintain the peptide's stability and activity. Incorrect procedures can lead to degradation and inconsistent experimental outcomes.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°CUp to 12 monthsFor long-term storage, keep desiccated. Short-term storage at 4°C is acceptable for brief periods only.
In Solution -80°CWeeks to monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
In Solution (Short-term) 4°CDaysFor immediate use. Avoid prolonged storage at this temperature.

Q3: What is the best solvent for reconstituting Substance P (6-11)?

The choice of solvent can impact peptide solubility and stability. For Substance P fragments, which can be hydrophobic, a common approach is to first dissolve the peptide in a small amount of an organic solvent and then add the aqueous buffer.

SolventProtocolNotes
Dimethyl sulfoxide (DMSO) Dissolve the peptide first in a minimal volume of sterile DMSO. Then, slowly add the desired aqueous buffer (e.g., PBS, HEPES) to reach the final concentration.DMSO is a strong solvent that can penetrate biological membranes. Ensure the final DMSO concentration is compatible with your experimental system and below cytotoxic levels.
Aqueous Buffers Direct dissolution in aqueous buffers may be possible, but solubility can be limited. Sonication may help to dissolve the peptide.Always use sterile, nuclease-free buffers. Test solubility with a small amount before preparing the entire stock.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Inconsistent or No Biological Response

Q: I am observing a weak or highly variable response in my cell-based assays (e.g., calcium imaging, IP1 accumulation). What are the potential causes?

A: This is a common issue that can stem from several factors, from peptide integrity to the experimental setup itself.

Troubleshooting logic for inconsistent experimental results.

Potential Causes & Solutions:

  • Peptide Degradation : Substance P and its fragments can be susceptible to degradation by proteases or through improper handling. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use protease inhibitors in cell lysis buffers or when working with tissue extracts.

  • Peptide Adsorption : Peptides can adsorb to plastic or glass surfaces, especially at low concentrations, reducing the effective concentration in your assay. Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer can help mitigate this issue.

  • Low Receptor Expression : The target cells or tissues may have low or variable expression of the NK-1 receptor. It is crucial to confirm NK-1 receptor expression levels using techniques like qPCR or Western blot.

  • Cellular Health : The health and passage number of cell lines can significantly impact their responsiveness. Use cells within a consistent and low passage number range for all experiments.

  • Tachyphylaxis : The NK-1 receptor is known to undergo rapid desensitization and internalization upon agonist binding. If cells are repeatedly exposed or pre-exposed to an agonist, their response to subsequent stimulation will be diminished. Ensure adequate washout periods between stimulations.

Issue 2: High Background in Immunoassays (EIA/ELISA)

Q: My EIA for Substance P is showing high background or non-specific signal. What could be wrong?

A: High background in immunoassays can obscure true results and is often related to sample handling or reagent contamination.

  • Sample Contamination : Substance P is present in high concentrations in saliva. Accidental contamination of samples or kit reagents can lead to falsely high readings. It is recommended to wear a face mask and gloves when performing the assay.

  • Sample Matrix Effects : Components in complex biological samples (e.g., serum, plasma, saliva) can interfere with the assay. Samples often require dilution in the provided assay buffer to overcome these matrix effects. For instance, saliva samples may require a 20-fold dilution.

  • Inadequate Washing : Insufficient washing between steps can leave behind unbound, enzyme-labeled peptide, leading to a high background signal. Ensure all wash steps are performed thoroughly according to the manufacturer's protocol.

  • Cross-Reactivity : The antibodies used in the assay may cross-react with other endogenous tachykinins or metabolites of Substance P. Most immunoassays detect "Substance P-like immunoreactivity" (SP-LI), which includes fragments beyond the intact peptide.

Experimental Protocols & Key Methodologies

Protocol 1: Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium ([Ca²⁺]i) mobilization in response to Substance P (6-11) in cultured cells expressing the NK-1 receptor.

G A 1. Cell Seeding Seed NK-1R expressing cells in a 96-well plate B 2. Dye Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C 3. Baseline Measurement Measure baseline fluorescence using a plate reader B->C D 4. Peptide Addition Add Substance P (6-11) at various concentrations C->D E 5. Response Measurement Measure fluorescence change over time to detect Ca²⁺ influx D->E F 6. Data Analysis Calculate dose-response curve and determine EC₅₀ E->F

General workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture : Plate HEK293 or other suitable cells stably expressing the human NK-1 receptor in poly-D-lysine-coated 96-well plates.

  • Dye Loading : On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Baseline Reading : Measure the baseline fluorescence using a microplate reader (e.g., FlexStation 3) with appropriate excitation and emission wavelengths (e.g., 494 nm excitation / 516 nm emission for Fluo-4).

  • Stimulation : Add varying concentrations of freshly prepared Substance P (6-11) to the wells.

  • Signal Detection : Immediately begin measuring fluorescence intensity at regular intervals (e.g., every 4 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Competitive Enzyme Immunoassay (EIA)

This protocol describes the principle of a competitive EIA used to quantify Substance P levels in biological samples.

Methodology:

  • Plate Coating : A microplate is pre-coated with a goat anti-mouse antibody.

  • Competitive Binding : Samples or standards containing Substance P are added to the wells, along with a fixed amount of HRP-labeled Substance P and a mouse monoclonal antibody against Substance P. During incubation, the unlabeled Substance P from the sample and the HRP-labeled Substance P compete for binding sites on the monoclonal antibody.

  • Immobilization : The antibody-antigen complexes are captured by the goat anti-mouse antibody coated on the plate.

  • Wash : The plate is washed to remove any unbound reagents and sample components.

  • Substrate Addition : A substrate solution is added, which reacts with the bound HRP to produce a colored product.

  • Detection : The intensity of the color, which is inversely proportional to the amount of Substance P in the original sample, is measured using a microplate reader.

Signaling Pathway Visualization

Substance P (6-11), like the full-length peptide, activates the NK-1 receptor, which can couple to multiple G proteins. The primary pathway involves Gαq, leading to calcium mobilization. However, coupling to Gαs to stimulate cAMP production has also been observed, though this may be more dependent on the N-terminal portion of Substance P.

G SP Substance P (6-11) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Response Cellular Response (e.g., depolarization, inflammation) Ca->Response PKC->Response

Primary signaling cascade initiated by Substance P (6-11).

References

Validation & Comparative

Comparative Analysis of Substance P (6-11) and Septide at the Neurokinin-1 (NK-1) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 26, 2025

This guide provides a detailed comparison of two widely studied hexapeptide agonists of the Neurokinin-1 (NK-1) receptor: Substance P (6-11) and its analog, septide ([pGlu⁶,Pro⁹]Substance P(6-11)). The NK-1 receptor, the preferred receptor for the endogenous undecapeptide Substance P (SP), is a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2]

While both Substance P (6-11) and septide are derived from the C-terminal sequence of Substance P, which is crucial for receptor activation, they exhibit distinct pharmacological profiles. This guide synthesizes experimental data on their binding affinities, functional potencies, and differential effects on intracellular signaling pathways, providing researchers with a comprehensive understanding of their comparative performance at the NK-1 receptor.

Binding Characteristics at the NK-1 Receptor

A peculiar characteristic of septide and related peptides is the significant discrepancy in their binding affinity depending on the experimental paradigm. In heterologous competition assays using radiolabeled Substance P ([³H]SP), septide acts as a very weak competitor.[3][4] However, in homologous binding assays using radiolabeled septide, it binds to the NK-1 receptor with high, nanomolar affinity.[5] This has led to the hypothesis that septide and Substance P interact with the NK-1 receptor in different ways, possibly at distinct but allosterically coupled sites or by stabilizing different receptor conformations.

LigandAssay TypeCell/TissueRadioligandAffinity Value (Kᵢ or Kₔ)Reference
Substance P Competition BindingCOS-1 cells (rat NK-1R)[³H]SPKᵢ: 1.16 ± 0.06 nM
Septide Competition BindingCOS-1 cells (rat NK-1R)[³H]SPKᵢ: 3.7 ± 0.9 µM
Septide Homologous BindingCOS-7 cells (cloned NK-1R)Radiolabeled SeptideKₔ: 0.55 ± 0.03 nM
Substance P (6-11) Competition BindingRat Urinary BladderNot SpecifiedLittle affinity for NK-1 sites
Septide Kinetic BindingU-251 MG cells[³H][Sar⁹,Met(O₂)¹¹]SPkₒff: 0.21 ± 0.015 min⁻¹

Functional Potency and Agonist Activity

Despite its low affinity in competition assays against Substance P, septide is a potent functional agonist, often equipotent to full-length SP in eliciting physiological responses. Both septide and SP(6-11) effectively stimulate the Gαq-mediated signaling pathway, leading to the production of inositol phosphates and subsequent mobilization of intracellular calcium.

LigandFunctional AssayCell/TissuePotency (EC₅₀)Reference
Substance P Inositol Phosphate AccumulationCOS-1 cells (rat NK-1R)0.05 ± 0.02 nM
Septide Inositol Phosphate AccumulationCOS-1 cells (rat NK-1R)5 ± 2 nM
Substance P (6-11) Inositol Phosphate AccumulationRat Urinary BladderSimilar to Septide
Substance P Calcium Mobilization (Gq)HEK293 cells0.23 nM
Substance P (6-11) Calcium Mobilization (Gq)HEK293 cells0.23 nM
Substance P cAMP Accumulation (Gs)HEK293 cells1.1 nM
Substance P (6-11) cAMP Accumulation (Gs)HEK293 cells17.5 nM
Substance P NK-1R EndocytosisMyenteric NeuronsEquipotent to Septide
Septide NK-1R EndocytosisMyenteric NeuronsEquipotent to SP

Differential Signaling: Biased Agonism

The NK-1 receptor is known to couple to multiple G protein families, primarily Gαq and Gαs. Full-length Substance P potently activates both pathways, leading to calcium mobilization (via Gαq) and cAMP accumulation (via Gαs).

Recent studies have revealed that Substance P (6-11) and septide function as biased agonists. While they are fully potent and efficacious in activating the Gαq pathway, they are significantly less potent in activating the Gαs pathway compared to Substance P. This suggests that the N-terminal portion of Substance P, which is absent in these hexapeptides, plays a crucial role in engaging the Gαs signaling cascade but is not required for Gαq activation. This functional selectivity makes these peptides valuable tools for dissecting the distinct physiological roles of Gαq versus Gαs signaling downstream of the NK-1 receptor.

NK1R_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling SP SP NK1R NK-1 Receptor SP->NK1R Potent Activator SP_6_11 SP (6-11) / Septide SP_6_11->NK1R Potent Activator Gq Gαq/11 NK1R->Gq Strongly Activated by Both Gs Gαs NK1R->Gs Weakly Activated by SP(6-11)/Septide PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG cAMP cAMP AC->cAMP Converts to PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates ATP ATP PKA PKA Activation cAMP->PKA Activates Response1 Physiological Response 1 Ca_Release->Response1 PKC->Response1 Response2 Physiological Response 2 PKA->Response2

Caption: NK-1 receptor signaling pathways activated by Substance P and its fragments.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to determine the inhibitory constant (Kᵢ) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the NK-1 receptor.

  • Cell Culture & Membrane Preparation:

    • Culture cells expressing the NK-1 receptor (e.g., CHO-hNK1R, COS-1, or HEK293-NK1R) to confluence.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay buffer containing protease inhibitors (e.g., bacitracin, bestatin, captopril).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of radioligand (e.g., 0.4 nM [³H]Substance P).

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., Substance P or septide).

    • To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled Substance P to a set of wells.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation & Separation:

    • Incubate the plate for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 25°C).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Culture NK-1R Expressing Cells node2 Prepare Cell Membranes (Homogenization & Centrifugation) node1->node2 node3 Dispense Assay Components: 1. [³H]SP (Radioligand) 2. Competitor (e.g., Septide) 3. Membrane Preparation node2->node3 node4 Incubate (e.g., 20 min at 25°C) node3->node4 node5 Separate Bound & Free Ligand (Rapid Filtration) node4->node5 node6 Quantify Radioactivity (Scintillation Counting) node5->node6 node7 Calculate Specific Binding node6->node7 node8 Generate Competition Curve (Plot % Binding vs. [Competitor]) node7->node8 node9 Determine IC₅₀ and Kᵢ Values (Non-linear Regression) node8->node9

Caption: Experimental workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol is based on methods used to measure the activation of the Gαq pathway by monitoring changes in intracellular calcium concentration.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing NK-1R onto black-walled, clear-bottom 96-well plates coated with poly-D-lysine.

    • Allow cells to adhere and grow for approximately 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.

  • Agonist Stimulation & Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation 3).

    • Establish a baseline fluorescence reading for several cycles.

    • Add varying concentrations of the agonist (Substance P, SP(6-11), or septide) to the wells.

    • Immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 4 seconds) for several minutes to capture the transient calcium flux.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) from the baseline (F₀).

    • Normalize the data to the maximum response elicited by a calcium ionophore (e.g., ionomycin) or the maximum response to the primary agonist (Substance P).

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

Conclusion

Substance P (6-11) and septide are potent functional agonists of the NK-1 receptor, demonstrating comparable efficacy to full-length Substance P in activating Gαq-mediated pathways like calcium mobilization and inositol phosphate production. The defining difference lies in their binding characteristics and their interaction with the Gαs signaling pathway. Their poor ability to displace [³H]SP in binding assays suggests a mode of interaction with the receptor that is distinct from the endogenous ligand. Furthermore, their significantly reduced potency in stimulating cAMP accumulation marks them as Gαq-biased agonists. This unique pharmacological profile makes them invaluable chemical probes for isolating the Gαq-dependent functions of the NK-1 receptor and for investigating the structural basis of G protein-coupling selectivity.

References

A Comparative Guide to NK-1 Receptor Antagonists for Blocking Substance P (6-11) Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Neurokinin-1 (NK-1) receptor antagonists in their ability to block the effects of Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P. The content is supported by experimental data to aid in the selection of appropriate antagonists for research and drug development purposes.

Substance P and its fragments, including Substance P (6-11), are involved in a multitude of physiological processes by acting on the NK-1 receptor.[1] These processes include the transmission of pain signals, inflammation, and emesis.[2][3] Consequently, NK-1 receptor antagonists are a critical area of research for developing therapeutics against these conditions.[4] This guide will delve into a quantitative comparison of their performance, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of NK-1 Receptor Antagonists

The efficacy of NK-1 receptor antagonists is primarily determined by their binding affinity (Ki) and their ability to inhibit the functional response induced by an agonist (IC50). The following tables summarize the available quantitative data for a selection of antagonists against the NK-1 receptor. While direct comparative data for Substance P (6-11) is limited, the data presented for Substance P is a strong indicator of an antagonist's potential to block the effects of its C-terminal fragments.

AntagonistReceptor SpeciesBinding Affinity (Ki) [nM]Functional Inhibition (IC50) [nM]Reference
AprepitantHuman-0.1[5]
FosaprepitantHumanProdrug of Aprepitant-
NetupitantHuman--
RolapitantHuman0.66-
L-732,138Human-2.3
RP 67580Rat4.16-
VofopitantHumanpKi 10.6-
Spantide INK-1230-
L-760,735Human-0.19
EUC-001Human0.575-

Note: The table presents a compilation of data from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the NK-1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NK-1 receptor by a non-labeled antagonist.

Materials:

  • Cell membranes expressing the NK-1 receptor

  • Radiolabeled ligand (e.g., [3H]Substance P)

  • Unlabeled NK-1 receptor antagonist (test compound)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

  • Scintillation cocktail

  • MicroBeta counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the NK-1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a buffer containing a cryoprotectant for storage at -80°C.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a MicroBeta counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium influx induced by an NK-1 receptor agonist.

Objective: To determine the IC50 value of an antagonist by measuring its inhibition of agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the NK-1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura red AM)

  • NK-1 receptor agonist (e.g., Substance P (6-11))

  • NK-1 receptor antagonist (test compound)

  • Assay buffer (e.g., HBSS)

  • Fluorescent plate reader or flow cytometer

Procedure:

  • Cell Preparation: Seed cells expressing the NK-1 receptor in a multi-well plate and culture overnight.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test antagonist.

  • Agonist Stimulation: Add a fixed concentration of the NK-1 receptor agonist to all wells to stimulate calcium influx.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader or flow cytometer. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value.

In Vivo Gerbil Foot-Tapping Model

This behavioral model is used to assess the central nervous system (CNS) activity of NK-1 receptor antagonists.

Objective: To evaluate the ability of an antagonist to inhibit the foot-tapping behavior induced by a centrally administered NK-1 receptor agonist.

Procedure:

  • Animal Preparation: Acclimate Mongolian gerbils to the testing environment.

  • Antagonist Administration: Administer the test NK-1 receptor antagonist via a specific route (e.g., intraperitoneally or orally) at various doses.

  • Agonist Challenge: After a predetermined time, administer a selective NK-1 receptor agonist (e.g., GR73632) directly into the central nervous system (intracerebroventricularly).

  • Behavioral Observation: Observe and quantify the number of hind foot taps over a specific period.

  • Data Analysis: Determine the dose of the antagonist that produces a 50% inhibition of the foot-tapping response (ID50).

Signaling Pathways and Experimental Workflow

The interaction of Substance P (6-11) with the NK-1 receptor initiates a cascade of intracellular events. Understanding this signaling pathway is crucial for interpreting the effects of NK-1 receptor antagonists.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (6-11) NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Antagonist NK-1 Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) PKC->Downstream Phosphorylates Targets

Caption: NK-1 Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for comparing NK-1 receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Binding Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding->Ki Functional Calcium Mobilization Assay IC50 Determine IC50 (Functional Potency) Functional->IC50 Behavioral Gerbil Foot-Tapping Model ID50 Determine ID50 (In Vivo Efficacy) Behavioral->ID50 Comparison Comparative Analysis of Antagonist Performance Ki->Comparison IC50->Comparison ID50->Comparison

Caption: Experimental Workflow for Antagonist Comparison.

This guide provides a foundational framework for the comparative analysis of NK-1 receptor antagonists against Substance P (6-11). For specific research applications, it is recommended to consult the primary literature for detailed experimental conditions and further comparative data.

References

A Comparative Guide to the Validation of Substance P (6-11) Binding to NK-1 Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the binding and functional characteristics of the C-terminal hexapeptide fragment of Substance P, Substance P (6-11), and its analogues, with the full-length Substance P (SP) at the neurokinin-1 (NK-1) receptor. It is intended for researchers, scientists, and drug development professionals working on tachykinin receptor pharmacology.

Executive Summary

Substance P (SP) is a neuropeptide that exhibits high affinity for the NK-1 receptor, mediating a variety of physiological processes through the activation of downstream signaling pathways. The C-terminal fragment, Substance P (6-11), and its stable analogue, septide, are also functional agonists at the NK-1 receptor. However, experimental data reveals a significant discrepancy in their binding affinities when measured in different assay formats, suggesting the existence of distinct binding sites or conformations of the NK-1 receptor, often termed "septide-sensitive" sites. This guide presents a compilation of binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways to elucidate these differences.

Data Presentation: Comparative Binding Affinities and Functional Potencies

The following tables summarize the quantitative data from various studies, comparing the binding affinities (Ki or Kd) and functional potencies (EC50) of Substance P and its C-terminal fragment analogues at the NK-1 receptor.

Table 1: Binding Affinity of Ligands to the NK-1 Receptor

LigandRadioligandPreparationBinding Affinity (Ki/Kd)Reference
Substance P[3H][Sar9,Met(O2)11]SPU373 MG cell membranes0.28 ± 0.1 nM (Ki)[1]
Substance P[3H]SPRat recombinant NK-1 receptor in COS-1 cells1.16 ± 0.06 nM (Ki)[2]
Septide ([pGlu6,Pro9]SP(6-11))[3H][Sar9,Met(O2)11]SPU373 MG cell membranes14.2 ± 5.0 nM (Ki)[1]
Septide ([pGlu6,Pro9]SP(6-11))[3H]SPRat recombinant NK-1 receptor in COS-1 cells3.7 ± 0.9 µM (Ki)[2]
Septide ([pGlu6,Pro9]SP(6-11))Radiolabeled SeptideCloned NK-1 receptor in COS-7 cells0.55 ± 0.03 nM (Kd)[3]

Table 2: Functional Potency of Ligands at the NK-1 Receptor

LigandFunctional AssayPreparationPotency (EC50)Reference
Substance PInterleukin-6 ReleaseU373 MG cells15.6 ± 3.6 nM
Substance PInositol Phosphate AccumulationRat recombinant NK-1 receptor in COS-1 cells0.05 ± 0.02 nM
Septide ([pGlu6,Pro9]SP(6-11))Interleukin-6 ReleaseU373 MG cells13.8 ± 3.2 nM
Septide ([pGlu6,Pro9]SP(6-11))Inositol Phosphate AccumulationRat recombinant NK-1 receptor in COS-1 cells5 ± 2 nM

Analysis: The data highlights a key finding: while septide is a potent functional agonist with EC50 values comparable to or slightly higher than SP, its binding affinity appears significantly lower when competing against radiolabeled SP. However, homologous binding assays using radiolabeled septide reveal a high-affinity binding site. This suggests that SP and septide may interact with different states or subtypes of the NK-1 receptor.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a typical radioligand competitive binding assay to determine the binding affinity (Ki) of Substance P (6-11) and other compounds for the NK-1 receptor.

1. Membrane Preparation:

  • Culture cells expressing the NK-1 receptor (e.g., CHO or U373 MG cells) to confluence.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]Substance P) to each well.

  • Add increasing concentrations of the unlabeled competitor ligand (e.g., Substance P (6-11), Substance P, or other test compounds).

  • To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 1 µM Substance P) to a set of wells.

  • To determine total binding, add only the radioligand and assay buffer to another set of wells.

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value (the inhibition constant) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

NK-1 Receptor Signaling Pathways

The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαq and Gαs proteins. Activation by agonists like Substance P leads to the activation of multiple downstream effector pathways. Substance P (6-11) and its analogues have been shown to be biased agonists, preferentially activating the Gαq pathway.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP Substance P / SP(6-11) NK1R NK-1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates (less by SP(6-11)) PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) Ca->Downstream PKC->Downstream PKA->Downstream

Caption: NK-1 receptor signaling pathways.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical workflow for determining and comparing the binding affinities of different ligands to the NK-1 receptor.

Binding_Assay_Workflow Start Start Prep Prepare NK-1 Receptor Expressing Cell Membranes Start->Prep Assay Perform Competitive Radioligand Binding Assay Prep->Assay Measure Measure Radioactivity Assay->Measure Analyze Analyze Data: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 Measure->Analyze Calculate Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate Compare Compare Ki values of SP vs. SP(6-11) Calculate->Compare End End Compare->End

Caption: Workflow for binding affinity validation.

References

Performance Comparison: Receptor Binding Affinity and Functional Potency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Substance P (6-11) and Other Tachykinin Agonists: A Guide for Researchers

This guide provides a comprehensive comparison of Substance P (6-11) and other key tachykinin agonists, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins are a family of neuropeptides that mediate a wide range of biological processes through their interaction with G protein-coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3.[1] Understanding the distinct pharmacological profiles of these agonists is crucial for the development of selective therapeutic agents targeting tachykinin-mediated pathways in conditions such as pain, inflammation, and mood disorders.

The affinity and potency of tachykinin agonists vary across the three neurokinin receptor subtypes. Substance P demonstrates the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively. The C-terminal hexapeptide fragment of Substance P, SP (6-11), retains significant biological activity and also interacts with these receptors.[2]

While all endogenous tachykinins can act as full agonists at all three receptor subtypes, their selectivity is limited. This lack of absolute specificity is attributed to the conserved C-terminal sequence shared among these peptides. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of these agonists. It is important to note that these values can vary between studies due to different experimental conditions, such as the cell lines and tissues used.

Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinin Agonists

AgonistNK1 ReceptorNK2 ReceptorNK3 Receptor
Substance P~0.3Low AffinityLow Affinity
Substance P (6-11)Potent Agonist--
Neurokinin AModerate AffinityHigh AffinityModerate Affinity
Neurokinin BLow AffinityLow Affinity~1
Septide (NK1 Agonist)~14.2--
Senktide (NK3 Agonist)~35,000 (EC50)-~0.5-3 (EC50)

Note: A comprehensive, directly comparative study providing Ki values for all listed agonists across all three receptors was not identified. The data presented is compiled from multiple sources and should be interpreted with consideration of the varied experimental contexts.

Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinin Agonists in Functional Assays

AgonistAssay TypeNK1 ReceptorNK2 ReceptorNK3 Receptor
Substance PIL-6 Release~15.6--
Substance PIntracellular Calcium---
Septide (NK1 Agonist)IL-6 Release~13.8--
Neurokinin AACh Release~7--
Neurokinin BACh Release--~0.5

Note: The functional potency of tachykinin agonists is often assessed through various downstream signaling events. The data above reflects values from specific functional assays as cited.

Signaling Pathways

Tachykinin receptors are coupled to G proteins and their activation initiates intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the diverse physiological effects of tachykinins.

Tachykinin_Signaling Tachykinin Tachykinin Agonist (e.g., Substance P (6-11)) NK_Receptor NK Receptor (NK1/NK2/NK3) (GPCR) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Muscle Contraction, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

The characterization and comparison of tachykinin agonists rely on standardized in vitro assays. The following are detailed methodologies for two key experiments: radioligand binding and calcium mobilization assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of unlabeled tachykinin agonists (e.g., Substance P (6-11)) for a specific neurokinin receptor (e.g., NK1).

Materials:

  • Cell membranes prepared from cells stably expressing the neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [³H]-Substance P for NK1).

  • Unlabeled tachykinin agonists (Substance P, Substance P (6-11), NKA, NKB) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined optimal concentration.

  • In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or a high concentration of an unlabeled specific ligand (for non-specific binding).

    • 25 µL of the unlabeled test agonist at various concentrations (for competition binding).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC50) of tachykinin agonists by measuring their ability to induce calcium mobilization.

Materials:

  • Cells stably expressing the neurokinin receptor of interest, plated in a 96-well black-walled, clear-bottom plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Tachykinin agonists at various concentrations.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in the 96-well plate and allow them to grow to a confluent monolayer.

  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

  • Record a baseline fluorescence reading for a few seconds.

  • Add the tachykinin agonists at various concentrations to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane_Prep Prepare Receptor Membranes Incubation_Binding Incubate Membranes with Radioligand & Test Agonist Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Calculate Ki Counting->Analysis_Binding Comparison Comparative Analysis of Agonist Affinity & Potency Analysis_Binding->Comparison Cell_Culture Culture Receptor-Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Stimulation Stimulate with Test Agonist Dye_Loading->Stimulation Measurement Measure Fluorescence (Kinetic Read) Stimulation->Measurement Analysis_Functional Calculate EC50 Measurement->Analysis_Functional Analysis_Functional->Comparison Start Start Start->Membrane_Prep Start->Cell_Culture

Caption: Experimental workflow for comparing tachykinin agonists.

Conclusion

The comparative analysis of Substance P (6-11) and other tachykinin agonists reveals distinct pharmacological profiles that are crucial for understanding their physiological roles and for the rational design of targeted therapeutics. While Substance P is the preferential endogenous ligand for the NK1 receptor, its C-terminal fragment, SP (6-11), along with other tachykinins like NKA and NKB, exhibit varying degrees of affinity and potency across the NK1, NK2, and NK3 receptors. The provided data and experimental protocols offer a framework for researchers to further investigate the nuanced interactions of these agonists with their receptors, ultimately contributing to the development of more selective and effective drugs for a range of pathological conditions.

References

Substance P (6-11) vs. Neurokinin A: A Comparative Guide to their Effects on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the contractile effects of two prominent tachykinin peptides, Substance P (6-11) and Neurokinin A, on smooth muscle tissues. The information presented is curated from experimental data to assist in research and drug development endeavors targeting tachykinin receptors.

Introduction

Substance P (SP) and Neurokinin A (NKA) are neuropeptides belonging to the tachykinin family, which are known to be potent mediators of smooth muscle contraction, vasodilation, and inflammation.[1] Their biological effects are mediated through the activation of G protein-coupled receptors, specifically the neurokinin receptors NK1, NK2, and NK3.[2] Substance P and its C-terminal fragment Substance P (6-11) show a preferential affinity for the NK1 receptor, while Neurokinin A preferentially binds to the NK2 receptor.[2] This differential receptor affinity often translates to distinct contractile profiles in various smooth muscle preparations.

This guide will delve into a quantitative comparison of their contractile potencies, detail the experimental protocols used to elicit these findings, and illustrate the key signaling pathways involved.

Quantitative Comparison of Contractile Activity

The following table summarizes the potencies (expressed as pD2 or EC50 values) of Substance P (6-11) and Neurokinin A in inducing contraction in various smooth muscle tissues. The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response, providing a measure of agonist potency.

AgonistTissueSpeciesPotency (pD2 / EC50)Receptor(s) ImplicatedReference
Neurokinin A Human Saphenous VeinHumanpD2: 7.3 ± 0.2NK2
Neurokinin A Rat Urinary BladderRatMore potent than Substance PNK1 & NK2
Neurokinin A Guinea-pig Ileum (circular muscle)Guinea-pigEC50: 1.2 nMNK1 & NK2
Neurokinin A Guinea-pig Proximal Colon (circular muscle)Guinea-pigEC50: 19 nMNK1 & NK2
Substance P (6-11) / Septide Guinea-pig Ileum (circular muscle)Guinea-pigEC50: 36 pMNK1
Substance P (6-11) / Septide Guinea-pig Proximal Colon (circular muscle)Guinea-pigEC50: 0.7 nMNK1
Substance P (6-11) analogue Rabbit Mesenteric ArteryRabbitPotent agonistNK1
Substance P (6-11) Rat Portal VeinRatMore potent than Substance PNK3-like

Signaling Pathways in Smooth Muscle Contraction

The contractile effects of both Substance P (6-11) and Neurokinin A in smooth muscle are primarily initiated by the activation of their respective G protein-coupled receptors, leading to an increase in intracellular calcium concentration.

Activation of both NK1 and NK2 receptors stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated cytosolic calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG, in concert with calcium, activates protein kinase C (PKC), which can contribute to the sustained phase of contraction.

Some studies also suggest that tachykinin receptors can couple to other G proteins, such as Gs, potentially influencing cyclic AMP (cAMP) levels, although the primary contractile pathway is via Gq/11.

cluster_ligands Ligands cluster_receptors Receptors cluster_gprotein G Protein cluster_effector Effector cluster_second_messengers Second Messengers cluster_downstream Downstream Effects SP(6-11) SP(6-11) NK1R NK1R SP(6-11)->NK1R NKA NKA NK2R NK2R NKA->NK2R Gq/11 Gq/11 NK1R->Gq/11 NK2R->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Figure 1. Signaling pathway for smooth muscle contraction induced by Substance P (6-11) and Neurokinin A.

Experimental Protocols

The investigation of smooth muscle contraction in response to Substance P (6-11) and Neurokinin A is predominantly conducted using isolated organ bath experiments. This ex vivo technique allows for the direct measurement of tissue contractile responses to pharmacological agents in a controlled environment.

General Organ Bath Protocol
  • Tissue Preparation:

    • Smooth muscle tissues (e.g., segments of ileum, trachea, blood vessels, or urinary bladder) are obtained from the species of interest.

    • The tissues are dissected in a physiological salt solution (PSS), such as Krebs-Henseleit solution, which is continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

    • The tissue is cut into strips or rings of appropriate dimensions for mounting in the organ bath.

  • Mounting and Equilibration:

    • The prepared tissue is suspended in a water-jacketed organ bath chamber containing PSS maintained at 37°C.

    • One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer.

    • The tissue is allowed to equilibrate for a period of 60-90 minutes under a predetermined optimal passive tension. During this time, the PSS is changed periodically.

  • Experimental Procedure:

    • The viability of the tissue is often tested by inducing a contraction with a high concentration of potassium chloride (KCl).

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (Substance P (6-11) or Neurokinin A) to the organ bath.

    • The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.

    • The isometric tension generated by the smooth muscle is recorded using a data acquisition system.

  • Data Analysis:

    • The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

    • Concentration-response curves are plotted, and pharmacological parameters such as EC50 (the concentration of the agonist that produces 50% of its own maximal effect) or pD2 are calculated to determine the potency of the agonists.

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Smooth Muscle Tissue PSS Place in Gassed Physiological Salt Solution Dissection->PSS Strips Prepare Tissue Strips or Rings PSS->Strips Mount Mount Tissue in Organ Bath Strips->Mount Transducer Connect to Force Transducer Mount->Transducer Equilibrate Equilibrate under Passive Tension Transducer->Equilibrate Viability Test Viability (e.g., with KCl) Equilibrate->Viability Agonist Add Cumulative Concentrations of Agonist Viability->Agonist Record Record Isometric Contraction Agonist->Record Normalize Normalize Data (% of Max Response) Record->Normalize Plot Plot Concentration- Response Curve Normalize->Plot Calculate Calculate pD2/EC50 Plot->Calculate

Figure 2. Typical experimental workflow for an organ bath study of smooth muscle contraction.

Conclusion

Substance P (6-11) and Neurokinin A are both effective inducers of smooth muscle contraction, but their potencies can vary significantly depending on the tissue type and the predominant neurokinin receptor expressed. Substance P (6-11), acting primarily through NK1 receptors, and Neurokinin A, acting through NK2 receptors, provide valuable tools for probing the physiological roles of the tachykinin system in smooth muscle function. The quantitative data and standardized protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at understanding and modulating these important biological pathways.

References

A Comparative Guide to [Arg6, D-Trp7,9, MePhe8]-Substance P (6-11) as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide antagonist [Arg6, D-Trp7,9, MePhe8]-substance P (6-11), also known as Antagonist G, with other selected substance P (SP) antagonists. The information presented herein is intended to assist researchers and drug development professionals in evaluating its potential applications. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to [Arg6, D-Trp7,9, MePhe8]-Substance P (6-11) (Antagonist G)

[Arg6, D-Trp7,9, MePhe8]-substance P (6-11), or Antagonist G, is a synthetic peptide analog of the C-terminal hexapeptide of Substance P. It is characterized as a broad-spectrum neuropeptide antagonist.[1][2][3] While it is known to antagonize the effects of various neuropeptides, its most notable activity is in the context of cancer therapy, particularly in small cell lung cancer (SCLC).[4][5] Unlike many traditional neurokinin-1 (NK1) receptor antagonists that primarily function by competitive binding, Antagonist G exhibits a unique mechanism of action that includes the induction of oxidative stress and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis in cancer cells.

Quantitative Comparison of Antagonist Performance

Table 1: Comparison of Functional Activity and Binding Affinity of Selected Substance P Antagonists

AntagonistTypeTarget Cell Line(s)Functional AssayIC50 / EC50 / KiReference(s)
[Arg6, D-Trp7,9, MePhe8]-substance P (6-11) (Antagonist G) PeptideH69, H510 (SCLC)Growth InhibitionIC50: 24.5 µM (H69), 38.5 µM (H510)
H69, H510 (SCLC)Apoptosis InductionEC50: 5.9 µM (H69), 15.2 µM (H510)
SCLC cell membranesG-protein Activity81% stimulation at 10 µM
AprepitantNon-peptideHuman cloned NK1 receptorReceptor BindingIC50: 0.1 nM
L-733,060Non-peptideHuman tachykinin NK1 receptorsCa2+ MobilizationAffinity estimate: 0.8 nM
[D-Trp7]sendidePeptideMouse spinal cord membranesReceptor BindingKi: 0.023 nM
GR82334PeptideMyenteric neurons (guinea-pig)Receptor Endocytosis Inhibition (vs. SP)pA2: 10.2
Myenteric neurons (guinea-pig)Receptor Endocytosis Inhibition (vs. septide)pA2: 11.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize substance P antagonists.

Protocol 1: NK1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

1. Materials:

  • Membrane preparations from cells expressing the human NK1 receptor.
  • Radiolabeled substance P (e.g., [3H]-SP).
  • Test compound (e.g., [Arg6, D-Trp7,9, MePhe8]-substance P (6-11)).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
  • Non-specific binding control (e.g., 1 µM unlabeled substance P).
  • Glass fiber filters.
  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add assay buffer, radiolabeled substance P (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: JNK Activity Assay

This protocol outlines a method to measure the activity of JNK in cell lysates, a key downstream effect of Antagonist G.

1. Materials:

  • SCLC cell lines (e.g., H69, H510).
  • [Arg6, D-Trp7,9, MePhe8]-substance P (6-11).
  • Cell lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, Triton X-100, and protease/phosphatase inhibitors).
  • Anti-JNK antibody.
  • Protein A/G agarose beads.
  • Kinase assay buffer (e.g., containing HEPES, MgCl2, and ATP).
  • GST-c-Jun fusion protein (as a substrate).
  • SDS-PAGE gels and Western blotting apparatus.
  • Anti-phospho-c-Jun (Ser63) antibody.
  • HRP-conjugated secondary antibody and chemiluminescent substrate.

2. Procedure:

  • Culture SCLC cells and treat with various concentrations of Antagonist G for a specified time.
  • Lyse the cells in ice-cold lysis buffer.
  • Clarify the lysates by centrifugation and determine the protein concentration.
  • Incubate the cell lysates with an anti-JNK antibody to immunoprecipitate JNK.
  • Add Protein A/G agarose beads to pull down the JNK-antibody complex.
  • Wash the beads several times with lysis buffer and then with kinase assay buffer.
  • Resuspend the beads in kinase assay buffer containing ATP and the GST-c-Jun substrate.
  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of c-Jun.
  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Probe the membrane with an anti-phospho-c-Jun (Ser63) antibody to detect the phosphorylated substrate.
  • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

3. Data Analysis:

  • Quantify the band intensity of phosphorylated c-Jun using densitometry.
  • Normalize the results to the total amount of immunoprecipitated JNK or a loading control.
  • Compare the JNK activity in treated cells to that in untreated control cells.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are provided to illustrate the signaling pathway of Antagonist G and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Antagonist_G [Arg6, D-Trp7,9, MePhe8]-SP (6-11) (Antagonist G) Neuropeptide_Receptor Neuropeptide Receptor Antagonist_G->Neuropeptide_Receptor Antagonism G_Protein G-Protein Antagonist_G->G_Protein Basal Activation ROS Reactive Oxygen Species (ROS) Antagonist_G->ROS Stimulation Neuropeptide_Receptor->G_Protein Activation JNK c-Jun N-terminal Kinase (JNK) ROS->JNK Activation AP1 AP-1 JNK->AP1 Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: Signaling pathway of [Arg6, D-Trp7,9, MePhe8]-substance P (6-11) (Antagonist G).

G start Start cell_culture Cell Culture (e.g., SCLC cells) start->cell_culture treatment Treatment with Antagonist G cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis ip Immunoprecipitation of JNK cell_lysis->ip kinase_assay In vitro Kinase Assay with c-Jun substrate ip->kinase_assay western_blot SDS-PAGE and Western Blotting kinase_assay->western_blot detection Detection of Phospho-c-Jun western_blot->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for a JNK activity assay.

Discussion and Conclusion

[Arg6, D-Trp7,9, MePhe8]-substance P (6-11) (Antagonist G) presents a compelling profile as a broad-spectrum neuropeptide antagonist with a unique mechanism of action that extends beyond simple receptor blockade. Its ability to induce apoptosis in SCLC cells through a ROS- and JNK-dependent pathway distinguishes it from many non-peptide NK1 receptor antagonists, which are primarily developed for antiemetic and anxiolytic applications.

The provided data indicates that while Antagonist G's growth-inhibitory effects occur in the micromolar range, its pro-apoptotic activity is observed at lower micromolar concentrations in SCLC cell lines. For researchers in oncology and cell signaling, Antagonist G offers a valuable tool to investigate the interplay between neuropeptide signaling, oxidative stress, and apoptosis.

In contrast, non-peptide antagonists like Aprepitant and peptide antagonists such as [D-Trp7]sendide exhibit significantly higher binding affinities for the NK1 receptor, with constants in the nanomolar and even picomolar range. These compounds are highly potent and selective for the NK1 receptor and are more suited for applications requiring direct and potent blockade of substance P-mediated signaling, such as the prevention of chemotherapy-induced nausea and vomiting.

References

Comparative Guide to Substance P Antibody Cross-Reactivity with Substance P (6-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Substance P (SP) antibodies with the C-terminal hexapeptide fragment, Substance P (6-11). Understanding the specificity of these antibodies is critical for the accurate interpretation of experimental results in neuroscience, immunology, and pharmacology research. This document summarizes available experimental data, details relevant protocols, and visualizes key concepts to aid in the selection of appropriate reagents for your studies.

Data Summary: Cross-Reactivity of Substance P Antibodies with SP Fragments

The following table summarizes the available quantitative and qualitative data on the cross-reactivity of various Substance P antibodies with its fragments, with a focus on Substance P (6-11). The data highlights that many antibodies targeting Substance P are directed towards its C-terminal region, leading to potential cross-reactivity with fragments like SP (6-11).

Antibody Identifier/TypeCross-Reactivity with SP (6-11)Cross-Reactivity with other SP fragmentsAssay TypeSource/Reference
Polyclonal Antiserum <5%100% with SP(2-11), SP(3-11), SP(4-11), SP(5-11); <1% with SP(7-11)Radioimmunoassay (RIA)Not specified
Monoclonal Antibody (Clone NC1/34) Recognizes the COOH-terminal part of Substance PComplete cross-reactivity with COOH-terminal fragmentsRadioimmunoassay (RIA)[1]
Five Monoclonal Antibodies Directed to the C-terminal pentapeptide (implies potential high cross-reactivity)Cross-reacted with neurokinin A and to some extent with neurokinin BEnzyme Immunoassay[2]
Rabbit Polyclonal Antibody No competition observed at the concentrations usedNα-Tyrosyl-substance P and [Tyr1]-substance P showed displacement curves indistinguishable from standard SPRadioimmunoassay (RIA)Not specified
Anti-Substance P antibody [SP-DE4-21] No cross-reactivity with related tachykinins (human Neurokinin A, Neurokinin B, and Kassinin)Reacts specifically with human Substance PNot specified[3]

Note: The lack of standardized reporting and direct comparative studies makes a definitive cross-vendor comparison challenging. Researchers are encouraged to perform their own validation experiments.

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential. The following are detailed methodologies for key experiments used to assess the specificity of Substance P antibodies.

Competitive Radioimmunoassay (RIA) Protocol

This protocol is a standard method for quantifying the concentration of a substance by using radioisotopes. In the context of cross-reactivity, it measures the ability of an unlabeled antigen (e.g., SP (6-11)) to compete with a radiolabeled antigen (e.g., ¹²⁵I-SP) for binding to a limited amount of antibody.

Materials:

  • Specific antibody to Substance P

  • Radiolabeled Substance P (e.g., ¹²⁵I-Substance P)

  • Unlabeled Substance P standard

  • Substance P fragment to be tested (e.g., SP (6-11))

  • Assay buffer (e.g., phosphate buffer with 0.9% NaCl, 0.3% BSA, and 0.05% sodium azide)[4]

  • Separation reagent (e.g., secondary antibody, charcoal-dextran)

  • Gamma counter

Procedure:

  • Preparation of Reagents: Prepare a standard curve by serially diluting the unlabeled Substance P. Prepare various concentrations of the Substance P (6-11) fragment.

  • Incubation: In polypropylene tubes, add a fixed amount of the primary antibody and the radiolabeled Substance P.[4]

  • Add either the unlabeled Substance P standard or the SP (6-11) fragment at varying concentrations to the tubes.

  • Incubate the mixture for a predetermined period (e.g., 16-24 hours at 4°C) to allow for competitive binding.

  • Separation of Bound and Free Antigen: Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen using a separation reagent. For example, add a secondary antibody that precipitates the primary antibody, followed by centrifugation.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation of Cross-Reactivity: Generate a standard curve by plotting the percentage of bound radiolabeled SP against the concentration of unlabeled SP. Determine the concentration of SP (6-11) that causes 50% inhibition of the binding of the radiolabeled SP. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (Concentration of SP at 50% displacement / Concentration of SP (6-11) at 50% displacement) x 100.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Competitive ELISA is another widely used method to measure the concentration of an antigen in a sample. It relies on the competition between the antigen in the sample and a labeled antigen for binding to a limited number of antibody binding sites.

Materials:

  • Microtiter plate pre-coated with a capture antibody or Substance P

  • Substance P antibody

  • Enzyme-conjugated Substance P

  • Substance P standard

  • Substance P fragment to be tested (e.g., SP (6-11))

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a known concentration of Substance P. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the Substance P standard and the Substance P (6-11) fragment. In separate tubes, pre-incubate the primary antibody with either the standard or the fragment.

  • Add the antibody-antigen mixtures to the coated wells. Incubate for 1-2 hours at 37°C.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Wash the plate again and add the substrate solution. Allow the color to develop.

  • Reading: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity: The principle of calculation is similar to that of the RIA, based on the concentration of the fragment required to cause 50% inhibition of the signal.

Visualizations

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The binding of Substance P to NK1R activates downstream signaling cascades, leading to various physiological responses.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P binds to the NK1 receptor, activating Gq/11 and downstream signaling pathways.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for determining antibody cross-reactivity using a competitive binding assay, such as RIA or competitive ELISA.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Antibody Solution (Fixed Concentration) D Incubate Antibody with Labeled Antigen and Unlabeled Competitor A->D B Prepare Labeled Antigen (e.g., ¹²⁵I-SP) (Fixed Concentration) B->D C Prepare Unlabeled Competitors: - Substance P Standard (Serial Dilutions) - Substance P (6-11) (Serial Dilutions) C->D E Separate Bound from Free Labeled Antigen D->E F Measure Signal from Bound Fraction (e.g., Radioactivity, Absorbance) E->F G Generate Standard Curve and Calculate % Cross-Reactivity F->G

References

Validating Substance P (6-11) Signaling: A Comparative Guide to Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of selective inhibitors used to validate the signaling pathways induced by Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P. Substance P (6-11) is a valuable tool for dissecting the biased agonism of the neurokinin-1 (NK1) receptor, primarily activating the Gq signaling pathway. This document summarizes key experimental data, offers detailed protocols for validation assays, and visualizes the underlying molecular interactions.

Introduction to Substance P (6-11) and NK1 Receptor Signaling

Substance P (SP), an eleven-amino acid peptide, is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological processes including pain, inflammation, and mood regulation.[1] Substance P (6-11) is a C-terminal fragment of SP that also binds to and activates the NK1 receptor.[2]

A key feature of Substance P (6-11) is its nature as a biased agonist. While the full-length Substance P activates both Gq and Gs protein signaling pathways, leading to increases in intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) respectively, Substance P (6-11) demonstrates a strong preference for the Gq pathway.[3][4] This results in a potent stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Conversely, its ability to stimulate cAMP production via the Gs pathway is significantly diminished compared to full-length SP.[5] This biased agonism makes Substance P (6-11) an excellent pharmacological tool to selectively investigate the consequences of Gq-mediated NK1 receptor signaling.

Comparative Analysis of Selective NK1 Receptor Inhibitors

To validate that the observed cellular effects are indeed mediated by Substance P (6-11) acting on the NK1 receptor, the use of selective antagonists is crucial. The following table summarizes the potency of several commonly used NK1 receptor antagonists in inhibiting signaling induced by Substance P or its analogs. It is important to note that the inhibitory values (IC50, Ki, pKB) are often determined against full-length Substance P or other synthetic agonists, as direct comparative studies using Substance P (6-11) for a wide range of antagonists are limited.

InhibitorAgonist Used in StudyAssay TypeCell TypeInhibitory ValueCitation(s)
Aprepitant Substance PRadioligand BindingHuman NK1 receptor expressing cellsIC50 = 0.1 nM
L-733,060 Substance P[Ca2+]i MobilizationCHO cells (human NK1R)Affinity (Ki) ≈ 0.8 nM
CP-96,345 [¹²⁵I]-Bolton-Hunter-SPRadioligand BindingRat cerebral cortexKi = 59.6 nM
CP-96,345 SeptideContractionRat urinary bladderpKB = 6.5
SR140333 [Sar⁹,Met(O₂)¹¹]SPMultiple functional assaysVariouspD'₂ values between 9.65 and 10.16
RP67580 SeptideContractionRat urinary bladderpKB = 7.5

*Septide ([pGlu⁶,Pro⁹]substance P-(6-11)) is a close analog of Substance P (6-11).

Visualizing the Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

Substance_P_6_11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_6_11 Substance P (6-11) NK1R NK1 Receptor SP_6_11->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 [Ca²⁺]i Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca2->Cellular_Response ERK ERK/MAPK Pathway PKC->ERK Activates ERK->Cellular_Response Experimental_Workflow cluster_assays Downstream Signaling Assays Start Start: Cells expressing NK1 Receptor Pre-incubation Pre-incubation with Selective NK1 Inhibitor or Vehicle Start->Pre-incubation Stimulation Stimulation with Substance P (6-11) Pre-incubation->Stimulation Ca_Assay Intracellular Calcium Measurement Stimulation->Ca_Assay cAMP_Assay cAMP Accumulation Assay Stimulation->cAMP_Assay ERK_Assay ERK Phosphorylation (Western Blot) Stimulation->ERK_Assay Data_Analysis Data Analysis: Compare inhibitor vs. vehicle Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis Conclusion Conclusion: Validation of NK1-mediated signaling Data_Analysis->Conclusion

References

A Comparative Analysis of Gq vs. Gs Signaling by Substance P and its C-Terminal Fragment, Substance P (6-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein signaling pathways activated by the full-length neuropeptide Substance P (SP) and its C-terminal hexapeptide fragment, Substance P (6-11) [SP(6-11)], upon binding to the neurokinin-1 receptor (NK1R). The data presented herein, derived from peer-reviewed experimental studies, highlights a significant functional divergence, with SP acting as a dual agonist and SP(6-11) exhibiting a pronounced bias towards the Gq pathway.

Substance P, an undecapeptide, is a key neurotransmitter implicated in pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the NK1R, a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, most notably Gq and Gs.[1][2][3] Activation of the Gq pathway leads to the stimulation of phospholipase C, resulting in the generation of inositol phosphates (like IP1) and subsequent mobilization of intracellular calcium (Ca²⁺).[1] The Gs pathway, in contrast, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Recent structural and pharmacological studies have revealed that while SP potently activates both Gq and Gs signaling cascades, the truncated fragment SP(6-11) demonstrates selective and potent signaling through Gq, with significantly reduced potency for Gs activation. This biased agonism is attributed to the absence of the N-terminal region of SP in the (6-11) fragment. The N-terminus of the full-length peptide interacts with the extracellular loops of the NK1R, and these interactions are crucial for potent Gs signaling but are not required for Gq activation.

Quantitative Comparison of Signaling Potency

The following table summarizes the potency (EC₅₀ values) of Substance P and Substance P (6-11) in activating the Gq and Gs signaling pathways, as measured by calcium mobilization (Ca²⁺), inositol monophosphate (IP1) accumulation, and cyclic AMP (cAMP) accumulation assays.

LigandSignaling PathwayAssayPotency (EC₅₀, nM)
Substance P GqCa²⁺ Mobilization0.8
GqIP1 Accumulation1.3
GscAMP Accumulation3.1
Substance P (6-11) GqCa²⁺ Mobilization0.9
GqIP1 Accumulation1.1
GscAMP Accumulation49

Data sourced from Harris JA, et al. (2021).

The data clearly illustrates that both peptides are equipotent in activating the Gq pathway, as evidenced by the similar sub-nanomolar to low nanomolar EC₅₀ values in Ca²⁺ and IP1 assays. However, there is a marked difference in their ability to activate the Gs pathway. Substance P (6-11) is approximately 16-fold less potent than full-length Substance P in stimulating cAMP accumulation, confirming its Gq-biased signaling profile.

Signaling Pathway Diagrams

The following diagrams illustrate the differential coupling of the NK1R to Gq and Gs proteins upon binding of Substance P versus Substance P (6-11).

cluster_SP Substance P Signaling SP Substance P NK1R_SP NK1R SP->NK1R_SP Gq_SP Gq NK1R_SP->Gq_SP Gs_SP Gs NK1R_SP->Gs_SP PLC_SP PLC Gq_SP->PLC_SP AC_SP Adenylyl Cyclase Gs_SP->AC_SP IP3_DAG_SP IP₃ + DAG PLC_SP->IP3_DAG_SP cAMP_SP ↑ cAMP AC_SP->cAMP_SP Ca_SP ↑ Ca²⁺ IP3_DAG_SP->Ca_SP

Fig. 1: Substance P dual signaling pathway.

cluster_SP611 Substance P (6-11) Signaling SP611 Substance P (6-11) NK1R_SP611 NK1R SP611->NK1R_SP611 Gq_SP611 Gq NK1R_SP611->Gq_SP611 Gs_SP611 Gs NK1R_SP611->Gs_SP611 (weak) PLC_SP611 PLC Gq_SP611->PLC_SP611 AC_SP611 Adenylyl Cyclase Gs_SP611->AC_SP611 IP3_DAG_SP611 IP₃ + DAG PLC_SP611->IP3_DAG_SP611 cAMP_SP611 ↑ cAMP AC_SP611->cAMP_SP611 Ca_SP611 ↑ Ca²⁺ IP3_DAG_SP611->Ca_SP611

Fig. 2: Substance P (6-11) Gq-biased signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Intracellular Calcium (Ca²⁺) Mobilization Assay (for Gq activity)

This assay measures the increase in intracellular calcium concentration following NK1R activation.

  • Cell Culture: HEK293 cells stably expressing the human NK1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Ligand Stimulation: The plate is placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is measured before the automated addition of varying concentrations of Substance P or Substance P (6-11).

  • Data Acquisition: Fluorescence is monitored over time (typically 2-3 minutes) to capture the peak increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

IP1 Accumulation Assay (for Gq activity)

This assay quantifies the accumulation of inositol monophosphate, a stable downstream product of phospholipase C activation.

  • Cell Culture and Plating: As described for the Ca²⁺ mobilization assay, NK1R-expressing HEK293 cells are plated in 384-well plates.

  • Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing varying concentrations of Substance P or Substance P (6-11) and a phosphodiesterase inhibitor like IBMX. Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: The stimulation is stopped by adding a lysis buffer. The amount of accumulated IP1 in the cell lysate is then measured using a competitive immunoassay kit based on Homogeneous Time-Resolved Fluorescence (HTRF), following the manufacturer's instructions.

  • Data Analysis: The HTRF signal is converted to IP1 concentration. Data are plotted as IP1 concentration versus the logarithm of the agonist concentration, and a dose-response curve is fitted to determine the EC₅₀.

cAMP Accumulation Assay (for Gs activity)

This assay measures the production of cyclic AMP following adenylyl cyclase activation.

  • Cell Culture and Plating: NK1R-expressing HEK293 cells are seeded in 384-well plates.

  • Ligand Stimulation: Cells are washed and incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of Substance P or Substance P (6-11). The incubation is typically carried out for 30 minutes at 37°C.

  • Detection: The reaction is terminated, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an HTRF, LANCE, or ELISA-based kit, according to the manufacturer's protocol.

  • Data Analysis: The signal from the assay is used to determine the cAMP concentration. A dose-response curve is generated by plotting cAMP concentration against the logarithm of the agonist concentration to calculate the EC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the Gq and Gs signaling of the two peptides.

cluster_assays Parallel Signaling Assays start Start: NK1R-expressing cell line culture Cell Culture & Plating (384-well plates) start->culture gq_assay Gq Pathway Assays culture->gq_assay gs_assay Gs Pathway Assay culture->gs_assay ca_assay Ca²⁺ Mobilization gq_assay->ca_assay ip1_assay IP1 Accumulation gq_assay->ip1_assay camp_assay cAMP Accumulation gs_assay->camp_assay data_analysis Data Analysis: Dose-Response Curves & EC₅₀ ca_assay->data_analysis ip1_assay->data_analysis camp_assay->data_analysis comparison Compare EC₅₀ values (SP vs SP(6-11)) (Gq vs Gs) data_analysis->comparison conclusion Conclusion: Determine Signaling Bias comparison->conclusion

Fig. 3: Workflow for comparing signaling bias.

References

Safety Operating Guide

Navigating the Safe Disposal of Substance P (6-11): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of bioactive peptides like Substance P (6-11) is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not extensively documented, a cautious and systematic approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Substance P (6-11), ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for Substance P (6-11) if available; if not, treat the substance as a potentially hazardous chemical.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2][3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][3]

  • Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.

All handling of Substance P (6-11), particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

II. Step-by-Step Disposal Procedures for Substance P (6-11)

The appropriate disposal method for Substance P (6-11) waste depends on its form (solid, liquid, or sharps) and must align with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.

A. Liquid Waste Disposal

This category includes solutions of Substance P (6-11) in aqueous or organic solvents and contaminated buffers.

  • Segregation:

    • Aqueous Solutions: Collect all aqueous solutions containing Substance P (6-11) in a dedicated, clearly labeled aqueous chemical waste container.

    • Organic Solvent Solutions: If Substance P (6-11) was dissolved in an organic solvent (e.g., DMSO, acetonitrile), this waste must be collected in a designated organic solvent waste container.

    • Never mix aqueous and organic waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Chemical Inactivation (for Aqueous Solutions):

    • Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

    • Inactivation Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow a minimum contact time of 20-60 minutes.

    • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).

    • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations . Always verify with your institution's EHS department before any drain disposal.

B. Solid Waste Disposal

This includes unused or expired lyophilized powder, as well as contaminated labware such as pipette tips, tubes, gloves, and weigh boats.

  • Segregation: Collect all solid waste contaminated with Substance P (6-11) in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as hazardous waste, indicating the contents (e.g., "Solid Waste Contaminated with Substance P (6-11)").

  • Storage: The sealed container should be stored in a designated hazardous waste accumulation area within the laboratory, away from general lab traffic.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

C. Sharps Waste Disposal

Any needles, syringes, or other sharp objects contaminated with Substance P (6-11) require special handling.

  • Collection: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container for chemical waste.

  • Do Not Recap Needles: To prevent accidental injury, do not recap, shear, or cut contaminated sharps.

  • Disposal: Once the sharps container is full (approximately ¾ capacity), seal it and arrange for disposal through your institution's hazardous waste management program.

D. Biohazardous Waste Considerations

If Substance P (6-11) was used in experiments involving biological materials (e.g., cell cultures, animal models), the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines in these situations.

Quantitative Data for Chemical Decontamination

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.20-60 minutes.Effective for many peptides but can be corrosive to some surfaces.
Sodium Hydroxide (NaOH) 1 MFollow institutional guidelines.Strong base, requires neutralization before disposal.
Hydrochloric Acid (HCl) 1 MFollow institutional guidelines.Strong acid, requires neutralization before disposal.
Enzymatic Detergent Typically a 1% (m/v) solution.Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.

Experimental Protocols

While a specific experimental protocol for the disposal of Substance P (6-11) is not explicitly detailed in the provided search results, the general protocol for chemical inactivation of peptide waste is as follows:

Protocol for Chemical Inactivation of Aqueous Peptide Waste

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution (or other chosen inactivation reagent) in a container that is large enough to hold 10 times the volume of the peptide waste.

  • Addition of Waste: Carefully and slowly add the aqueous peptide waste to the inactivation solution.

  • Mixing and Contact Time: Gently swirl the container to mix the contents and allow it to stand for a minimum of 20-60 minutes to ensure complete inactivation.

  • Neutralization (if required): If using a strong acid or base, check the pH of the solution using pH paper or a calibrated pH meter. Add a neutralizing agent in small increments until the pH is between 5.5 and 9.0.

  • Final Disposal: Consult with your institution's EHS department to confirm if the neutralized, inactivated solution can be disposed of down the drain with a large amount of running water. If not, it should be collected as hazardous chemical waste.

Disposal Workflow Diagram

cluster_start Start: Substance P (6-11) Waste Generation cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Waste cluster_actions Disposal Actions start Identify Waste Type liquid Liquid Waste start->liquid solid Solid Waste (Tips, Gloves, etc.) start->solid sharps Sharps Waste (Needles, etc.) start->sharps aqueous Aqueous Solution liquid->aqueous organic Organic Solvent Solution liquid->organic inactivate Chemical Inactivation (e.g., Bleach) aqueous->inactivate collect_organic Collect in Organic Waste Container organic->collect_organic collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid collect_sharps Collect in Sharps Container sharps->collect_sharps neutralize Neutralize pH (5.5-9.0) inactivate->neutralize drain_disposal Drain Disposal (with EHS Approval) neutralize->drain_disposal collect_aqueous Collect in Aqueous Waste Container neutralize->collect_aqueous If Drain Disposal Not Permitted hazardous_pickup Arrange for Hazardous Waste Pickup collect_aqueous->hazardous_pickup collect_organic->hazardous_pickup collect_solid->hazardous_pickup collect_sharps->hazardous_pickup

Caption: Workflow for the proper disposal of Substance P (6-11) waste.

References

Essential Safety and Logistical Information for Handling Substance P (6-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical procedures for the handling and disposal of Substance P (6-11), a C-terminal hexapeptide fragment of Substance P. While generally considered to have a low hazard profile, adherence to standard laboratory safety practices is paramount to ensure a safe working environment and maintain experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when working with Substance P (6-11). The following table summarizes the recommended PPE for handling this neuropeptide in both its solid (lyophilized powder) and solution forms.[1]

PPE CategoryItemSolid (Powder)SolutionRationale
Eye and Face Protection Safety GogglesRequiredRequiredProtects against splashes, dust particles, and chemical vapors.[1][2]
Face ShieldRecommendedRecommendedAdvised when there is a high risk of splashing, particularly during initial reconstitution.[2]
Body Protection Laboratory CoatRequiredRequiredA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[1]
Hand Protection Chemical-Resistant GlovesRequiredRequiredNitrile gloves are recommended to avoid skin contact.
Respiratory Protection NIOSH-Approved RespiratorRecommendedNot Generally RequiredNecessary when weighing or handling large quantities of the lyophilized powder to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow for handling Substance P (6-11) is essential to minimize exposure risks and prevent contamination. The following procedure outlines the key steps from receiving and storage to use and disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

2. Storage:

  • Store the lyophilized peptide at –20°C for long-term stability.

  • Keep the container tightly sealed and protected from moisture.

  • Reconstituted peptides in solution should be refrigerated for short-term use or stored frozen for long-term storage. To prevent degradation, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

3. Reconstitution:

  • Handle the lyophilized powder in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.

  • Wear all recommended PPE, including respiratory protection.

  • Use a sterile, appropriate solvent (e.g., sterile bacteriostatic water) to dissolve the peptide.

  • Gently swirl the vial to dissolve the contents; avoid vigorous shaking.

4. Handling and Use:

  • Always wear appropriate PPE when handling the substance in either solid or solution form.

  • Limit all unnecessary personal contact and use in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

5. Spill Response:

  • In the event of a spill, immediately clear the area of personnel.

  • For solid spills, use dry clean-up procedures and avoid generating dust.

  • For liquid spills, contain the spill using absorbent materials.

  • Clean the spill area with an appropriate disinfectant.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste materials that have come into contact with Substance P (6-11) must be handled in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable items such as pipette tips, gloves, and empty vials should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not pour down the drain.

  • Disposal Method: Consult with your institution's environmental health and safety department for specific disposal procedures. Disposal may involve incineration in a licensed facility or burial in a designated landfill for chemical and pharmaceutical waste.

Diagram of Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling receiving Receiving & Inspection storage Secure Storage (-20°C) receiving->storage ppe Don PPE storage->ppe reconstitution Reconstitution (in ventilated area) ppe->reconstitution use Experimental Use reconstitution->use decontamination Decontaminate Work Area use->decontamination waste_segregation Segregate Waste decontamination->waste_segregation disposal Dispose via Licensed Contractor waste_segregation->disposal spill Spill Event spill_response Spill Response Protocol spill->spill_response spill_response->waste_segregation

Caption: Workflow for the safe handling and disposal of Substance P (6-11).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.